physicochemical properties of N-Demethyl Trimebutine-d5 HCl
An In-Depth Technical Guide to the Physicochemical Properties of N-Demethyl Trimebutine-d5 Hydrochloride For Research Use Only. Not for use in human, therapeutic, or diagnostic applications.
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physicochemical Properties of N-Demethyl Trimebutine-d5 Hydrochloride
For Research Use Only. Not for use in human, therapeutic, or diagnostic applications.
Authored by: A Senior Application Scientist
Introduction
N-Demethyl Trimebutine-d5 Hydrochloride is the deuterated analog of N-Demethyl Trimebutine, the primary active metabolite of Trimebutine.[1][2] Trimebutine is a noncompetitive spasmolytic agent with moderate opiate receptor affinity and marked anti-serotonin activity, used in the treatment of irritable bowel syndrome and other gastrointestinal disorders.[3][4] The incorporation of five deuterium atoms into the N-Demethyl Trimebutine molecule makes this compound an invaluable tool for researchers, particularly as an internal standard in pharmacokinetic and metabolic studies.[5] Its increased molecular weight allows for clear differentiation from the endogenous, non-labeled analyte in mass spectrometry-based bioanalytical methods, ensuring accurate quantification.[5]
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Demethyl Trimebutine-d5 Hydrochloride. Understanding these characteristics is paramount for its correct handling, storage, and application in a research setting, ensuring the integrity and reproducibility of experimental data.[6][7]
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development and analytical method design.[8] These properties govern a molecule's behavior in various environments, influencing its solubility, stability, and bioavailability.[6] For a deuterated internal standard like N-Demethyl Trimebutine-d5 HCl, these characteristics are critical for ensuring its performance and reliability in quantitative bioanalysis.
Chemical and Physical Identity
A clear identification of the compound is the first step in its characterization.
Table 1: Chemical and Physical Identity of N-Demethyl Trimebutine-d5 HCl
The chemical structure, presented below, highlights the location of the five deuterium atoms on the butyl chain. This specific placement is crucial for its function as an internal standard, as it is unlikely to be lost during metabolic processes.
The chemical stability of an analytical standard is of utmost importance. [8]Degradation of the standard can lead to inaccurate quantification of the target analyte. Stability should be assessed in both the solid state and in solution under various storage conditions.
Solid-State Stability:
Solid-state stability is typically evaluated under accelerated conditions (e.g., elevated temperature and humidity) as per the International Council for Harmonisation (ICH) guidelines. Any degradation would be monitored by a stability-indicating analytical method. Given that commercial suppliers recommend storing N-Demethyl Trimebutine-d5 HCl at 2-8°C, it is likely stable under these refrigerated conditions.
Solution Stability:
The stability of stock and working solutions is critical for the day-to-day use of the internal standard. Stability should be evaluated in the solvents used for stock preparation and in the biological matrix (e.g., plasma) after extraction. A recent study on the bioanalysis of trimebutine and its metabolite N-desmethyltrimebutine highlighted the potential for instability of a related metabolite, suggesting that careful evaluation of solution stability is warranted.
[11]
Experimental Protocol for Solution Stability Assessment:
Preparation: Prepare solutions of N-Demethyl Trimebutine-d5 HCl in relevant solvents (e.g., methanol, acetonitrile) and in the biological matrix of interest.
Storage: Store aliquots of these solutions under different conditions (e.g., room temperature, 2-8°C, -20°C) for various durations (e.g., 0, 4, 8, 24 hours, and longer for long-term stability).
Analysis: At each time point, analyze the samples using a validated LC-MS/MS method and compare the results to the initial (time 0) concentration.
Evaluation: A change in concentration of more than a predefined limit (e.g., 15%) would indicate instability under those conditions.
Analytical Characterization
The primary application of N-Demethyl Trimebutine-d5 HCl is in quantitative bioanalysis using mass spectrometry. Therefore, its mass spectrometric properties are of key interest.
Mass Spectrometry
In mass spectrometry, the deuterated internal standard should have a distinct mass-to-charge ratio (m/z) from the non-labeled analyte, while exhibiting similar chromatographic behavior and ionization efficiency.
N-Demethyl Trimebutine (non-labeled):
Molecular Formula: C21H27NO5
Monoisotopic Mass: 373.1889 g/mol
Expected [M+H]+: m/z 374.1962
N-Demethyl Trimebutine-d5:
Molecular Formula: C21H22D5NO5
Monoisotopic Mass: 378.2204 g/mol
Expected [M+H]+: m/z 379.2276
The 5 Dalton mass difference provides a clear separation in the mass spectrometer, preventing any isotopic overlap and ensuring accurate quantification. A typical LC-MS/MS method for the analysis of N-desmethyltrimebutine would involve monitoring a specific fragmentation pattern (transition). [2]For N-Demethyl Trimebutine-d5, a similar fragmentation pattern would be expected, with a +5 Da shift in the precursor ion.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of N-Demethyl Trimebutine-d5 HCl.
Storage: The compound should be stored at the recommended temperature of 2-8°C. It should be protected from moisture and light.
Handling: When weighing the solid material, it is important to work in a controlled environment to minimize exposure to atmospheric moisture, especially if the compound is hygroscopic. For solution preparation, use high-purity solvents and store the solutions under the conditions determined by stability studies.
Conclusion
N-Demethyl Trimebutine-d5 Hydrochloride is a critical tool for researchers studying the pharmacokinetics and metabolism of Trimebutine. Its physicochemical properties, including its solubility and stability, are key to its effective use as an internal standard in bioanalytical methods. This guide provides a framework for understanding and evaluating these properties, enabling scientists to utilize this compound with confidence and ensure the generation of high-quality, reproducible data.
References
PubChem. N-Demethyl Trimebutine-d5 Hydrochloride. National Center for Biotechnology Information. [Link]
Lat. Am. J. Pharm. Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. [Link]
ResearchGate. Discovery of A Novel Trimebutine Metabolite and its Impact on N -Desmethyltrimebutine Quantification by LC–MS/MS. [Link]
SciSpace. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. [Link]
National Center for Biotechnology Information. Physicochemical characterization of drug nanocarriers. [Link]
Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]
National Center for Biotechnology Information. Physicochemical Characterization of Complex Drug Substances: Evaluation of Structural Similarities and Differences of Protamine Sulfate from Various Sources. [Link]
Government of Canada. Trimebutine Maleate Tablets 100 mg and 200 mg Lower gastrointestinal tract motility regulator. [Link]
The Definitive Guide to N-Demethyl Trimebutine-d5 Hydrochloride: An Essential Internal Standard for Bioanalytical Applications
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and significance of N-Demethyl Trimebutine-d5 Hydrochloride. This stable...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and significance of N-Demethyl Trimebutine-d5 Hydrochloride. This stable isotope-labeled internal standard is pivotal for the accurate quantification of N-Demethyl Trimebutine, the primary active metabolite of the gastrointestinal motility regulator, Trimebutine.
Introduction: The Critical Role of Metabolite Quantification and Isotopic Labeling
Trimebutine is widely prescribed for the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. Following administration, it undergoes significant first-pass metabolism, leading to the formation of N-Demethyl Trimebutine (also known as Nortrimebutine).[1][2] This metabolite is not only present in high concentrations in plasma but also exhibits pharmacological activity, contributing to the overall therapeutic effect of the parent drug.[3] Consequently, the accurate quantification of N-Demethyl Trimebutine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[6] However, the accuracy and precision of LC-MS/MS assays can be compromised by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument fluctuations.[7][8] The most effective strategy to mitigate these variabilities is the use of a stable isotope-labeled (SIL) internal standard.[9][10] N-Demethyl Trimebutine-d5 Hydrochloride is the ideal SIL internal standard for the quantification of N-Demethyl Trimebutine.
Physicochemical Properties of N-Demethyl Trimebutine-d5 Hydrochloride
A thorough understanding of the physicochemical properties of an internal standard is fundamental to its effective implementation in an analytical method.
The use of a deuterated internal standard like N-Demethyl Trimebutine-d5 Hydrochloride is predicated on the principle of isotope dilution mass spectrometry.[6] By introducing a known amount of the SIL internal standard into the sample at the earliest stage of preparation, it acts as a chemical and physical mimic of the analyte.
Key Advantages:
Correction for Matrix Effects: The analyte and the SIL internal standard co-elute chromatographically and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. This allows for accurate normalization of the analyte's signal.[7][8]
Compensation for Sample Loss: Any loss of the analyte during sample extraction, handling, and injection is mirrored by the SIL internal standard. The ratio of the analyte to the internal standard remains constant, ensuring accurate quantification.[6]
Improved Precision and Accuracy: By accounting for various sources of error, SIL internal standards significantly enhance the precision and accuracy of the analytical method, which is a critical requirement for regulatory submissions.[8][10][11]
Regulatory Acceptance: Regulatory bodies such as the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards for bioanalytical methods.[8][11]
Experimental Protocol: Quantification of N-Demethyl Trimebutine in Human Plasma using LC-MS/MS
This section outlines a typical experimental workflow for the quantification of N-Demethyl Trimebutine in human plasma, employing N-Demethyl Trimebutine-d5 Hydrochloride as the internal standard.
Materials and Reagents
N-Demethyl Trimebutine analytical standard
N-Demethyl Trimebutine-d5 Hydrochloride internal standard
Human plasma (with anticoagulant)
Methanol (LC-MS grade)
Acetonitrile (LC-MS grade)
Formic acid (LC-MS grade)
Water (LC-MS grade)
Sample Preparation: Protein Precipitation
Thaw plasma samples and vortex to ensure homogeneity.
Pipette 100 µL of plasma into a microcentrifuge tube.
Add 10 µL of the internal standard working solution (containing a known concentration of N-Demethyl Trimebutine-d5 Hydrochloride in methanol).
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
Vortex for 1 minute.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: A suitable gradient to achieve separation from endogenous plasma components. For example:
N-Demethyl Trimebutine: To be optimized based on the specific instrument (e.g., Q1: 374.2 -> Q3: 195.1)
N-Demethyl Trimebutine-d5: To be optimized (e.g., Q1: 379.2 -> Q3: 200.1)
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity.
Data Analysis and Interpretation
The concentration of N-Demethyl Trimebutine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of N-Demethyl Trimebutine using its deuterated internal standard.
N-Demethyl Trimebutine-d5 Hydrochloride certificate of analysis
Technical Guide: Interpreting and Validating the Certificate of Analysis for N-Demethyl Trimebutine-d5 Hydrochloride Executive Summary Compound: N-Demethyl Trimebutine-d5 Hydrochloride CAS Registry Number: 1286632-72-1 P...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Interpreting and Validating the Certificate of Analysis for N-Demethyl Trimebutine-d5 Hydrochloride
Executive Summary
Compound: N-Demethyl Trimebutine-d5 Hydrochloride
CAS Registry Number: 1286632-72-1
Primary Application: Internal Standard (IS) for the quantitative bioanalysis of Trimebutine and its active metabolite (N-desmethyltrimebutine) in biological matrices via LC-MS/MS.[1][2][3]
This technical guide serves as an advanced operational manual for researchers utilizing N-Demethyl Trimebutine-d5 Hydrochloride . Unlike a standard Certificate of Analysis (CoA) which lists static specifications, this document elucidates the causality behind those specifications, providing a self-validating framework for experimental success in Pharmacokinetics (PK) and Toxicokinetics (TK) studies.[1]
Part 1: The Certificate of Analysis (CoA) Deconstructed
The CoA for a stable isotope-labeled standard is not merely a purity check; it is a calibration document for your mass spectrometer.[1] Below is the technical breakdown of the critical parameters you must verify upon receipt.
Chemical Identity & Structure
Chemical Name: [3,3,4,4,4-pentadeuterio-2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate hydrochloride.[1][4]
) is typically located on the ethyl side chain of the quaternary carbon. This placement is strategic to ensure the label is retained in the primary daughter ions during MS/MS fragmentation, preventing "label loss" which would render the IS useless.
Isotopic Purity (Atom % D)
Specification: Typically ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
The "Why": In LC-MS/MS, the Internal Standard must not contribute signal to the analyte's transition channel (Cross-talk). If the
(unlabeled) presence is high, it will cause a false positive in your analyte quantification, specifically affecting the Lower Limit of Quantification (LLOQ).
Self-Validation Protocol: Before running samples, inject a "Zero Sample" (Matrix + IS only).[1] Monitor the analyte transition (
374.2 195.1). Any peak area here indicates isotopic impurity interference.[1]
Chemical Purity vs. Isotopic Purity
Chemical Purity (HPLC): Measures the presence of synthesis byproducts (e.g., Trimebutine N-oxide).[1]
Isotopic Purity (MS): Measures the ratio of
vs .
Operational Insight: A standard can be 99.9% chemically pure but only 95% isotopically enriched.[1] For MS quantitation, Isotopic Purity is the governing parameter for accuracy, while Chemical Purity governs the preparation of stock concentrations.
Part 2: Experimental Protocols
Protocol A: Precision Stock Solution Preparation
Context: The hydrochloride salt form and the specific chemical purity listed on the CoA must be accounted for to ensure the free base equivalent concentration is accurate.
Step-by-Step Methodology:
Equilibration: Allow the vial to reach room temperature (20-25°C) before opening to prevent condensation, which degrades the hygroscopic HCl salt.
Weighing: Weigh approximately 1.0 mg of the substance into a clean amber glass vial. Record the exact mass (
Context: N-Demethyl Trimebutine quantitation requires resolving the metabolite from the parent drug (Trimebutine) and avoiding matrix suppression.[1]
Instrument Parameters:
Ionization: ESI Positive Mode (
).
Column: PFP (Pentafluorophenyl) or C18 columns are recommended.[1] PFP provides superior selectivity for the amine/aromatic interaction compared to standard C18.[1]
corresponds to the cleavage of the trimethoxybenzoic acid moiety. Since the label is on the ethyl group of the amine fragment, the mass shift is conserved in the daughter ion ().
Part 3: Visualization of Workflows
Figure 1: CoA Validation & Application Logic
This diagram outlines the decision-making process upon receiving the reference standard.
Caption: Logical workflow for validating the CoA data prior to experimental use. The critical control point is the Cross-Talk Validation step.
Understanding the fragmentation ensures you select the correct MRM transitions.[1]
Caption: The primary fragmentation pathway involves the cleavage of the ester bond.[1] The d5 label remains on the charged amine fragment (Product Ion).
Part 4: Handling, Stability & Storage
Hygroscopicity: As a Hydrochloride salt, the compound is hygroscopic. Exposure to ambient humidity will alter the effective mass, leading to weighing errors.
Best Practice: Handle in a desiccated glove box if available, or minimize exposure time.[1]
Storage:
Solid State: Store at -20°C (Long term) or 2-8°C (Short term). Keep vial tightly sealed and protected from light.
Solution State: Stock solutions in Methanol are generally stable for 1 month at -20°C. However, N-demethylated metabolites can be prone to oxidation; verify stability by comparing old stock vs. freshly prepared stock during method validation.[1]
References
PubChem. (2025).[1] N-Demethyl Trimebutine-d5 Hydrochloride | C21H28ClNO5.[1][4] National Library of Medicine.[1] [Link][1]
Xu, X., et al. (2015).[1] "An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine... in Human Plasma." Journal of Analytical Toxicology, 39(9), 720–725.[1] [Link][1]
European Medicines Agency (EMA). (2011).[1] Guideline on Bioanalytical Method Validation. [Link]
High-Precision Bioanalysis of Trimebutine Metabolites: The Role of N-Demethyl Trimebutine-d5 HCl
Executive Summary In the pharmacokinetics (PK) and bioequivalence (BE) profiling of trimebutine (TMB), the parent compound tells only half the story. The primary active metabolite, N-desmethyltrimebutine (Nor-TMB) , freq...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the pharmacokinetics (PK) and bioequivalence (BE) profiling of trimebutine (TMB), the parent compound tells only half the story. The primary active metabolite, N-desmethyltrimebutine (Nor-TMB) , frequently achieves higher plasma concentrations than the parent drug and contributes significantly to the therapeutic opioid receptor modulation.
N-Demethyl Trimebutine-d5 HCl serves as the critical stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of this metabolite. Its role extends beyond simple calibration; it is the primary tool for correcting ionization suppression/enhancement in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
This guide details the technical application of N-Demethyl Trimebutine-d5 HCl, focusing on overcoming specific metabolic instability issues (glucuronide back-conversion) and establishing a self-validating bioanalytical protocol.
Part 1: The Metabolic Context & The "Hidden" Variable
To understand the necessity of the d5-labeled standard, one must first understand the volatility of the analyte it tracks. Trimebutine undergoes rapid first-pass metabolism in the liver, primarily mediated by CYP450 isozymes.
The Pathway and the Trap
Primary Phase I: Trimebutine is N-demethylated to form N-desmethyltrimebutine (Nor-TMB) .
Phase II Conjugation: Nor-TMB is further metabolized into N-desmethyltrimebutine-N-glucuronide .
The Critical Analytical Challenge:
Recent bioanalytical research (Montpetit et al., 2015) identified a phenomenon where the N-glucuronide metabolite is unstable ex vivo. During standard plasma extraction (especially if neutral or basic), the glucuronide can hydrolyze back into Nor-TMB. This creates a "positive bias"—artificially inflating the measured concentration of the active metabolite.
The Solution:
The protocol must include an acidification step to stabilize the glucuronide.[1][2] The N-Demethyl Trimebutine-d5 HCl internal standard is added before this step to track extraction efficiency through the acidification and subsequent cleanup.
Figure 1: Trimebutine metabolic pathway highlighting the risk of glucuronide back-conversion, which necessitates rigorous IS tracking.
Part 2: The Isotope Advantage (N-Demethyl Trimebutine-d5 HCl)[3]
Labeling: Typically, 5 deuterium atoms are incorporated into the phenyl ring of the side chain. This location is metabolically stable and resistant to deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases.
Mechanism of Action in LC-MS/MS
In Electrospray Ionization (ESI), the presence of co-eluting matrix components (phospholipids, salts) can suppress or enhance the ionization of the analyte.
Co-elution: Because the d5-IS has virtually identical physicochemical properties (pKa, logP) to the analyte, it elutes at the same retention time.
Correction: Any suppression affecting Nor-TMB affects the d5-IS to the exact same degree. The ratio of Analyte Area / IS Area remains constant, normalizing the data.
Part 3: Analytical Workflow & Protocol
This protocol prioritizes the stabilization of the labile glucuronide metabolite to ensure the d5-IS tracks the true concentration of Nor-TMB.
Reagents & Standards
Stock Solution: Dissolve N-Demethyl Trimebutine-d5 HCl in Methanol (1 mg/mL).
Working IS Solution: Dilute to ~500 ng/mL in 50% Methanol.
Extraction Buffer: 2% Formic Acid in water (Critical for stabilization).
Step A (Stabilization): Thaw plasma samples on wet ice.
Step B (Spiking): Aliquot 200 µL plasma. Add 50 µL of d5-IS Working Solution .
Step C (Acidification): Add 200 µL of 2% Formic Acid . Vortex immediately. This prevents the glucuronide from reverting to the analyte.
Step D (Extraction): Add 3 mL of MTBE (Methyl tert-butyl ether) or n-Hexane/2-Pentanol (98:2).
Step E (Phase Separation): Shake for 10 min, Centrifuge at 4000 rpm for 5 min.
Step F (Reconstitution): Freeze the aqueous layer (dry ice bath), pour off the organic layer, evaporate to dryness under Nitrogen at 40°C. Reconstitute in Mobile Phase.
LC-MS/MS Conditions
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50mm x 2.1mm, 3.5µm.
Note: The product ion 195.1 corresponds to the trimethoxybenzyl cation, which typically remains unlabeled in standard d5 preparations. Always verify the transition with your specific certificate of analysis.
Figure 2: Analytical workflow emphasizing the acidification step required to preserve sample integrity before IS normalization.
Part 4: Data Interpretation & Validation
To ensure the N-Demethyl Trimebutine-d5 HCl is performing its role correctly, the method must meet specific acceptance criteria based on FDA/EMA Bioanalytical Guidelines.
Acceptance Criteria
IS Variation: The Internal Standard response in study samples should not deviate >50% from the mean IS response in calibration standards. Significant drift indicates matrix effects that the IS failed to fully compensate for, or extraction errors.
Linearity: The calibration curve (ratio of Nor-TMB/d5-IS) must be linear (
) over the relevant clinical range (typically 1–1000 ng/mL).
Cross-talk (Interference):
Inject a blank sample containing only the d5-IS.
Requirement: No interference peak should appear at the Nor-TMB transition (374.2 -> 195.1). If a peak appears, the d5 standard may contain unlabeled impurities (check isotopic purity, usually >99% required).
Why Metabolite Quantification Matters
In BE studies, failing to quantify Nor-TMB can lead to false negatives. As shown in comparative PK data:
Parameter
Trimebutine (Parent)
N-Desmethyltrimebutine (Metabolite)
Tmax
~0.5 - 1.0 h
~1.0 - 2.0 h
Half-life (t1/2)
~0.8 h (Rapid elimination)
~2.5 - 4.0 h (Sustained activity)
Cmax
Lower
Significantly Higher
Receptor Affinity
Moderate (Mu/Delta/Kappa)
High (Sodium Channel Blockade)
Data summarized from standard PK profiles (Lavit et al., 2000; Larabi et al., 2015).
References
Montpetit, H., Ranger, M., Colin, P., Furtado, M., & Garofolo, F. (2015).[2] Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC–MS/MS. Bioanalysis, 7(8), 995-1008.
Larabi, I. A., Duverneuil-Mayer, C., Abe, E., Baud, F., & Alvarez, J. C. (2015).[7] An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma.[7][8] Journal of Analytical Toxicology, 39(9), 720–725.[7]
Lavit, M., Saivin, S., Boudra, H., et al. (2000). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC.[2][9][6][7][8][10][11] Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 329-335.
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
Chemical Structure, Synthesis, and Bioanalytical Applications Executive Summary N-Demethyl Trimebutine-d5 Hydrochloride (CAS: 1286632-72-1) is a stable isotope-labeled analog of N-desmethyltrimebutine (Nor-trimebutine),...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Structure, Synthesis, and Bioanalytical Applications
Executive Summary
N-Demethyl Trimebutine-d5 Hydrochloride (CAS: 1286632-72-1) is a stable isotope-labeled analog of N-desmethyltrimebutine (Nor-trimebutine), the primary pharmacologically active metabolite of the gastrointestinal antispasmodic drug Trimebutine.
This compound serves as the critical Internal Standard (IS) in bioanalytical assays (LC-MS/MS) for the quantification of Trimebutine and its metabolites in biological matrices. Its specific deuteration pattern—typically located on the ethyl side chain—ensures it retains identical chromatographic behavior to the analyte while providing a distinct mass shift (+5 Da) to eliminate cross-signal interference.
Chemical Identity & Structural Analysis
The structural integrity of N-Demethyl Trimebutine-d5 relies on the precise placement of deuterium atoms to prevent "isotopic scrambling" (loss of label) during metabolic processing or ionization.
The deuterium label is strategically located on the ethyl group attached to the quaternary carbon. This position is metabolically stable compared to the N-methyl group, which is subject to enzymatic demethylation.
Figure 1: Structural decomposition of N-Demethyl Trimebutine-d5, highlighting the stable pentadeuterio-ethyl moiety.[1][7]
Synthetic Route & Isotopic Incorporation
The synthesis of N-Demethyl Trimebutine-d5 generally follows a retrosynthetic logic that introduces the isotope label early in the backbone construction to maximize yield and stability.
3.1 Synthesis Workflow
Label Introduction: The reaction of Ethyl-d5 iodide (or similar deuterated alkylating agent) with a phenylacetonitrile derivative creates the deuterated carbon backbone.
Backbone Construction: Formation of the quaternary center yielding 2-amino-2-phenyl(ethyl-d5)butanol .
Esterification: Coupling with 3,4,5-trimethoxybenzoyl chloride .[2]
Salt Formation: Precipitation with HCl to form the stable hydrochloride salt.
Figure 2: Simplified synthetic pathway for incorporating the ethyl-d5 label.
Metabolic Context: The Role of Nor-Trimebutine
Understanding the parent drug's metabolism is crucial for explaining why this specific metabolite is tracked. Trimebutine undergoes extensive first-pass metabolism in the liver.[9]
Primary Pathway: Ester hydrolysis (minor) and N-demethylation (major).
Active Metabolite: N-desmethyltrimebutine (Nor-trimebutine) retains significant affinity for opioid receptors (mu, delta, kappa) and sodium channels, contributing to the therapeutic effect.
Secondary Pathway: Further demethylation leads to N,N-didesmethyltrimebutine (inactive).
Why measure the metabolite?
Because plasma levels of the parent trimebutine drop rapidly, N-desmethyltrimebutine is often the surrogate marker for duration of action and bioequivalence in pharmacokinetic (PK) studies.
Bioanalytical Protocol (LC-MS/MS)
This section details a self-validating protocol for quantifying N-desmethyltrimebutine in human plasma using the d5-analog as the Internal Standard.
The analysis relies on Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.
Analyte
Precursor Ion (Q1)
Product Ion (Q3)
Collision Energy (eV)
Rationale
N-Desmethyl Trimebutine
374.2 [M+H]⁺
195.1
25
Cleavage of ester bond; retention of phenyl-butyl amine core.
N-Desmethyl Trimebutine-d5
379.2 [M+H]⁺
200.1
25
+5 Da shift retained on the amine core fragment (Ethyl-d5).
Note: If the label were on the trimethoxybenzoate ring, the Q3 fragment would be identical for analyte and IS (crosstalk risk). The ethyl-d5 label ensures the fragment ions are also distinct (195 vs 200).
Figure 3: LC-MS/MS Workflow demonstrating the parallel tracking of analyte and deuterated standard.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57347630, N-Demethyl Trimebutine-d5 Hydrochloride. Retrieved from [Link]
Xu, X., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine... in Human Plasma. Journal of Analytical Toxicology. Retrieved from [Link]
ResearcGate (2016). Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS. Retrieved from [Link]
Commercial Sourcing and Bioanalytical Application of N-Demethyl Trimebutine-d5 Hydrochloride
This in-depth technical guide details the commercial landscape, chemical specifications, and bioanalytical application of N-Demethyl Trimebutine-d5 Hydrochloride , a critical stable isotope-labeled (SIL) internal standar...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the commercial landscape, chemical specifications, and bioanalytical application of N-Demethyl Trimebutine-d5 Hydrochloride , a critical stable isotope-labeled (SIL) internal standard used in the pharmacokinetic quantification of Trimebutine and its metabolites.
Executive Summary
In the regulated bioanalysis of the antispasmodic agent Trimebutine, the quantification of its primary active metabolite, N-Desmethyltrimebutine (Nor-trimebutine) , is mandatory for establishing bioequivalence and toxicokinetic profiles. To mitigate matrix effects and ionization suppression in LC-MS/MS assays, the use of a deuterated internal standard—specifically N-Demethyl Trimebutine-d5 Hydrochloride —is the industry gold standard.
This guide provides researchers with a verified supplier landscape, technical specifications for procurement, and a validated workflow for integrating this isotope into high-throughput plasma assays.
Chemical Profile & Technical Specifications
Before procurement, the chemical identity must be verified against the following specifications to ensure compatibility with regulatory guidelines (FDA/EMA).
≥ 99% atom % D (Critical for preventing signal contribution to analyte)
Chemical Purity
≥ 98% (HPLC)
Solubility
Soluble in Methanol, DMSO, and Water (slightly)
Storage
Hygroscopic; Store at -20°C (Long term) or 2-8°C (Short term) under inert atmosphere
Structural Logic
The d5 label is typically located on the phenyl ring of the 2-phenylbutyl moiety. This positioning is strategic:
Metabolic Stability: It avoids the N-methyl groups which are subject to metabolic cleavage (demethylation).
Fragmentation Retention: In MS/MS, the primary fragment (m/z 195) corresponds to the trimethoxybenzoyl cation. If the label were on the benzoyl ring, it would shift the fragment mass. If the label is on the phenylbutyl side, the fragment remains m/z 195, while the parent mass shifts. Note: Users must verify the specific labeling position with the CoA, as "d5" patterns can vary by synthesis route.
Commercial Supplier Landscape
The supply chain for deuterated standards is niche. Below is a comparison of verified commercial suppliers based on stock reliability, documentation (CoA), and purity guarantees.
Supplier
Product Code
Pack Sizes
Notes
Toronto Research Chemicals (TRC)
TRC-D231342
1mg, 5mg, 10mg
Primary Source. High reliability. Distributed globally via LGC Standards and Fisher Scientific.
Clearsynth
CS-T-51877
Custom
Strong presence in Asia/Europe. Offers detailed impurity profiling.
Simson Pharma
T1030011
Custom
Good for bulk inquiries. Indian manufacturer with export capability.
Axios Research
AR-T03010
mg to g
Specializes in stable isotopes for API impurities.
LGC Standards
TRC-D231342
1mg - 25mg
Distributor for TRC; ideal for regulated labs requiring ISO 17034 accreditation support.
Procurement Recommendation: For GLP studies, prioritize TRC or LGC Standards due to their established track record in providing comprehensive Certificates of Analysis (CoA) that include H-NMR, MS, and Isotopic Purity calculations.
Bioanalytical Application: LC-MS/MS Workflow
The primary utility of N-Demethyl Trimebutine-d5 is to correct for variability in the extraction and ionization of Nor-trimebutine in human plasma.
Metabolic Context
Trimebutine undergoes rapid first-pass metabolism.[6] Understanding this pathway is crucial for setting up the mass spectrometer.
Figure 1: Metabolic pathway of Trimebutine highlighting the formation of the N-Desmethyl metabolite.
Experimental Protocol
Objective: Quantify N-Desmethyl Trimebutine in Human Plasma (Range: 1.0 – 1000 ng/mL).
Step 1: Stock Preparation
IS Stock: Dissolve 1 mg N-Demethyl Trimebutine-d5 HCl in 1 mL Methanol (Free base equivalent ~0.91 mg/mL).
Working IS Solution: Dilute to 500 ng/mL in 50:50 Methanol:Water.
Step 2: Sample Extraction (Protein Precipitation)
This method is preferred over SPE for Trimebutine due to cost-efficiency and high recovery.
Aliquot 50 µL of plasma sample into a 96-well plate.
Add 20 µL of Working IS Solution (N-Demethyl Trimebutine-d5).
Add 200 µL of Acetonitrile (precipitation agent).
Vortex for 2 minutes at high speed.
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of supernatant to a fresh plate containing 100 µL of water (to improve peak shape).
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 50 x 2.1 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3 minutes.
Ionization: ESI Positive Mode.
Step 4: MRM Transitions
The selection of transitions relies on the fragmentation of the trimethoxybenzyl ester linkage.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Rationale
N-Desmethyl Trimebutine
374.2 [M+H]⁺
195.1
25
Cleavage of ester; trimethoxybenzoyl cation.
N-Demethyl Trimebutine-d5
379.2 [M+H]⁺
195.1
25
d5 label on amine side chain ; fragment is unlabeled.
Alt. Transition (if d5 on ring)
379.2 [M+H]⁺
200.1
25
Only if d5 is on the trimethoxy ring (rare).
Note: The transition 379->195 assumes the standard commercially available d5 labeling is on the phenylbutyl moiety. Always verify the structure on the CoA.
Bioanalytical Logic Flow
Figure 2: Step-by-step bioanalytical workflow for plasma quantification.
Validation & Quality Assurance
To ensure the "Trustworthiness" of your assay (Part 2 of requirements), perform these self-validating checks:
Isotopic Contribution (Cross-Signal Check):
Inject a high concentration of the Unlabeled Analyte (ULOQ level) without IS. Monitor the IS channel (379->195).
Acceptance: Signal in IS channel must be < 5% of the IS response.
Reasoning: Natural isotopes of the analyte (C13, O18) can mimic the d5 mass. If contribution is high, the d5 purity is insufficient or the concentration is too high.
Internal Standard Stability:
N-Demethyl Trimebutine is a secondary amine. It is susceptible to degradation or adsorption to glass.
Protocol: Assess stability in plasma at Room Temperature for 4 hours and Freeze-Thaw cycles (x3).
References
Xu, R. et al. (2013). "A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma." Life Science Journal, 10(1).[7] Retrieved from [Link].[7]
Resentera, P. et al. (2015). "An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine... in Human Plasma." Journal of Analytical Toxicology. Retrieved from [Link].
Quantitative Analysis of Trimebutine and its Major Metabolite in Human Plasma by LC-MS/MS
Application Note and Protocol Abstract This document provides a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of trimebutine (TMB) and it...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note and Protocol
Abstract
This document provides a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of trimebutine (TMB) and its primary active metabolite, N-desmethyltrimebutine (nor-TMB), in human plasma. The protocol leverages N-Demethyl Trimebutine-d5 HCl (NDMT-d5) as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is designed for high-throughput applications in clinical and research settings, particularly for pharmacokinetic and toxicokinetic studies.
Introduction: The Clinical and Analytical Context
Trimebutine is a non-competitive spasmolytic agent that acts on the gastrointestinal tract, primarily prescribed for irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] Its therapeutic effects are attributed to its action on peripheral mu, kappa, and delta opioid receptors, as well as its influence on the release of gastrointestinal peptides. Following oral administration, trimebutine undergoes extensive first-pass metabolism in the liver, with N-desmethyltrimebutine (nor-TMB) being the major and pharmacologically active metabolite.[2][3] In fact, plasma concentrations of nor-TMB are often significantly higher than those of the parent drug.[2]
Given the pharmacological significance of both the parent drug and its metabolite, a robust and sensitive analytical method for their simultaneous quantification is crucial for pharmacokinetic profiling, bioequivalence studies, and therapeutic drug monitoring.[4][5][6] LC-MS/MS has emerged as the gold standard for such analyses due to its high selectivity, sensitivity, and speed.[7][8] The use of a stable isotope-labeled internal standard, such as N-Demethyl Trimebutine-d5 HCl, is paramount as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing the most accurate quantification.
This application note details a complete workflow, from sample preparation to data analysis, for the reliable measurement of trimebutine and N-desmethyltrimebutine in human plasma. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.
Materials and Methods
Reagents and Materials
Analytes and Internal Standard:
Trimebutine Maleate (Reference Standard)
N-desmethyltrimebutine HCl (Reference Standard)
N-Demethyl Trimebutine-d5 HCl (Internal Standard)
Solvents and Chemicals:
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Water (LC-MS grade, e.g., from a Milli-Q system)
Formic acid (LC-MS grade)
Ammonium acetate (LC-MS grade)
Human plasma (drug-free, sourced from a reputable biobank)
Instrumentation
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Analytical Column: A reversed-phase C18 column (e.g., Sun Fire C18, Hypersil PFP Gold) is recommended.[2] Typical dimensions are 50-100 mm in length, 2.1-4.6 mm internal diameter, and a particle size of 1.7-5 µm.
Experimental Protocols
Preparation of Stock and Working Solutions
The integrity of the calibration curve and quality control samples begins with the accurate preparation of stock solutions.
Primary Stock Solutions (1 mg/mL):
Accurately weigh approximately 10 mg of trimebutine maleate, N-desmethyltrimebutine HCl, and N-Demethyl Trimebutine-d5 HCl into separate 10 mL volumetric flasks.
Dissolve the compounds in methanol and bring to volume. Sonicate briefly if necessary to ensure complete dissolution. These stock solutions should be stored at -20°C.
Working Standard Solutions:
Prepare a series of working standard solutions by serially diluting the primary stock solutions with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike the blank plasma for calibration standards and quality control samples.
Internal Standard Working Solution (100 ng/mL):
Dilute the N-Demethyl Trimebutine-d5 HCl primary stock solution with the same 50:50 methanol/water mixture to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting trimebutine and its metabolite from plasma.
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution.
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow for Plasma Samples.
Liquid Chromatography Conditions
Chromatographic separation is essential to resolve the analytes from endogenous plasma components, minimizing ion suppression and ensuring accurate quantification.
Parameter
Recommended Condition
Column
C18 Reversed-Phase, e.g., Sun Fire C18 (50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
Gradient Program
Time (min)
Rationale for Choices: A C18 column provides excellent retention for moderately polar compounds like trimebutine and its metabolite. The gradient elution with an acidic mobile phase ensures good peak shape and efficient separation.
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
Parameter
Recommended Setting
Ionization Mode
Electrospray Ionization (ESI), Positive
Ion Source Temp.
550°C
IonSpray Voltage
5500 V
Curtain Gas
35 psi
Collision Gas
9 psi
MRM Transitions
See Table Below
MRM Transitions for Analytes and Internal Standard
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Trimebutine (TMB)
388.0
343.0
150
388.0
195.0
150
N-desmethyltrimebutine (nor-TMB)
374.0
195.0
150
N-Demethyl Trimebutine-d5 (IS)
379.2
348.2
150
Note: The second transition for Trimebutine can be used as a qualifier ion for enhanced specificity.
Caption: Overview of the Complete Analytical Workflow.
Method Validation
A comprehensive validation of the analytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analytes and IS.
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear range of 1-1000 ng/mL for both trimebutine and N-desmethyltrimebutine is typically achievable. The correlation coefficient (r²) should be >0.99.
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (90-110% for non-LLOQ levels), and the precision (relative standard deviation, RSD) should not exceed 15% (20% for LLOQ).
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect: Evaluated to ensure that endogenous components in plasma do not affect the ionization of the analytes and IS.
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.
Stability: The stability of the analytes in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Example Validation Acceptance Criteria
Parameter
Acceptance Criteria
Linearity (r²)
≥ 0.99
Intra-day Precision (%RSD)
≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD)
≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)
Within ±15% (±20% at LLOQ)
Recovery
Consistent, precise, and reproducible
Data Analysis and Quantification
The concentration of trimebutine and N-desmethyltrimebutine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the linear regression equation of the calibration curve.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the simultaneous quantification of trimebutine and its active metabolite, N-desmethyltrimebutine, in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for demanding applications in drug development and clinical research. The provided protocols and validation guidelines offer a solid foundation for laboratories to implement this assay successfully.
References
Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1), 2840-2849.
BenchChem. (n.d.). Application Notes and Protocols for Controlled-Release Trimebutine Maleate Formulations in Experimental Studies.
Wikipedia. (n.d.). Trimebutine. Retrieved from [Link]
Larabi, I. A., Duverneuil-Mayer, C., Abe, E., Baud, F., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of analytical toxicology, 39(9), 720–725.
Khan, I. (2011). Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. Journal of Pharmacy Research, 4(7), 2269-2271.
Larabi, I. A., Duverneuil-Mayer, C., Abe, E., Baud, F., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. PubMed. Retrieved from [Link]
Larabi, I. A., Duverneuil-Mayer, C., Abe, E., Baud, F., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Semantic Scholar. Retrieved from [Link]
Villanueva-López, G. C., et al. (2012). Oral Pharmacokinetics of N-Desmethyl Trimebutine in Healthy Mexican Volunteers and its Comparison with Other Populations. Latin American Journal of Pharmacy, 31(7), 987-92.
Lavit, M., Saivin, S., Boudra, H., Michel, F., Martin, A., Cahiez, G., ... & Houin, G. (2000). Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels. Arzneimittel-Forschung, 50(8), 734-739.
Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal.
Lee, H. J., et al. (1995).
Northrup, J. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Veeda.
Lavit, M., Saivin, S., Boudra, H., Michel, F., Martin, A., Cahiez, G., ... & Houin, G. (2000). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Arzneimittel-Forschung, 50(8), 734-739.
Donegan, M., Nguyen, T., & Politano, P. (2013). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology, 37(2).
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews.
Ali, J., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Turkish Journal of Pharmaceutical Sciences, 20(4), 384-391.
Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. ResearchGate. Retrieved from [Link]
Wang, H., Zhou, H., Horimoto, S., Jiang, J., Mayumi, T., & Hu, P. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 780(2), 227–235.
Wang, H., Zhou, H., Horimoto, S., Jiang, J., Mayumi, T., & Hu, P. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
Larabi, I. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Merck.
Larabi, I. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. ResearchGate. Retrieved from [Link]
Montpetit, M., Ranger, M., Colin, P., Furtado, M., & Garofolo, F. (2016). Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS. Bioanalysis, 8(10), 1007-1021.
Axios Research. (n.d.). N-Desmethyl Trimebutine-d5 HCl. Retrieved from [Link]
Application Note: Bioanalysis of N-Demethyl Trimebutine in Human Plasma
This Application Note and Protocol is designed for bioanalytical scientists and researchers involved in the pharmacokinetic assessment of Trimebutine and its metabolites. It focuses on the robust quantification of the pr...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for bioanalytical scientists and researchers involved in the pharmacokinetic assessment of Trimebutine and its metabolites. It focuses on the robust quantification of the primary metabolite, N-Demethyl Trimebutine , using its stable isotope-labeled analog, N-Demethyl Trimebutine-d5 Hydrochloride , as the Internal Standard (IS).
Introduction & Scientific Context
Trimebutine (TMB) is an antispasmodic agent widely used for regulating intestinal motility.[1] Upon administration, it undergoes extensive first-pass metabolism, primarily via ester hydrolysis and N-demethylation.[1] The major circulating metabolite is N-monodesmethyltrimebutine (also known as Nor-trimebutine or N-Demethyl Trimebutine).[1][2][3]
In pharmacokinetic (PK) and bioequivalence studies, quantifying the metabolite is often as critical as the parent drug due to its high plasma abundance and pharmacological activity. This protocol leverages N-Demethyl Trimebutine-d5 Hydrochloride as a structural analog Internal Standard (IS). Using a deuterated IS is the gold standard in LC-MS/MS bioanalysis to compensate for matrix effects, extraction efficiency variability, and ionization suppression.
Key Chemical Properties
Compound
Chemical Name
Molecular Formula
MW (Free Base)
Role
Analyte
N-Demethyl Trimebutine
373.45 g/mol
Target Metabolite
Internal Standard
N-Demethyl Trimebutine-d5 HCl
378.48 g/mol
Correction Standard
Note on Stoichiometry: The IS is supplied as a Hydrochloride salt . When preparing stock solutions, you must account for the salt factor (Ratio of MW_salt / MW_free_base) to calculate the free base concentration accurately.
Method Development Strategy (Expert Insights)
Internal Standard Selection & Isotopic Purity
The d5-labeled standard typically carries the deuterium atoms on the 2-phenylbutyl moiety.
Transition Logic: The primary fragmentation of Trimebutine derivatives in positive ESI often involves the cleavage of the ester bond, yielding the stable 3,4,5-trimethoxybenzoyl cation (m/z ~195) .
Critical Check: Since the d5 label is usually on the amine/phenyl side of the molecule (not the trimethoxybenzoyl side), the primary product ion for both the Analyte and the IS will be m/z 195 .
Analyte Transition: 374.2
195.1
IS Transition: 379.2
195.1
Risk: Because they share a product ion, chromatographic separation is not strictly required but highly recommended to prevent "crosstalk" if the mass resolution is low. However, the precursor mass difference (5 Da) is sufficient for modern triple quadrupoles.
Sample Preparation: LLE vs. PPT
While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is recommended for this assay.
Why? Plasma lipids (phospholipids) can cause significant matrix effects (ion suppression) at the retention time of hydrophobic drugs like Trimebutine. LLE using non-polar solvents (e.g., n-hexane/ethyl acetate) produces a much cleaner extract, improving the signal-to-noise ratio and column longevity.
Stability Considerations
Trimebutine and its metabolite contain ester linkages. While literature suggests they are relatively stable in plasma, esterase activity remains a theoretical risk.
Recommendation: Process samples on an ice water bath. If instability is observed during validation, add an esterase inhibitor (e.g., NaF or PMSF) or acidify the plasma, though standard EDTA plasma is typically sufficient for Nor-trimebutine.
Visual Workflows
Metabolic & Analytical Pathway
The following diagram illustrates the relationship between the parent drug, the metabolite, and the analytical workflow.
Caption: Metabolic conversion of Trimebutine and the parallel quantification workflow using the d5-IS.
Sample Preparation Workflow (LLE)
Caption: Liquid-Liquid Extraction (LLE) protocol optimized for recovery of basic lipophilic amines.
Detailed Experimental Protocol
Reagent Preparation
Stock Solution (Analyte): Dissolve 10 mg N-Demethyl Trimebutine in 10 mL Methanol (1 mg/mL).
Stock Solution (IS): Dissolve 1 mg N-Demethyl Trimebutine-d5 HCl in 1 mL Methanol.
Correction: If MW is 378.48 (salt) and Free Base is 342.02 (hypothetical, check specific CoA), weigh
mg to get 1 mg free base equivalent.
IS Working Solution: Dilute Stock IS with 50% Methanol/Water to a concentration of 500 ng/mL .
Note: This concentration should target the mid-range of your calibration curve signal.
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0.0 - 0.5 min: 10% B
0.5 - 3.0 min: 10% -> 90% B
3.0 - 4.0 min: 90% B (Wash)
4.0 - 4.1 min: 90% -> 10% B
4.1 - 6.0 min: 10% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
Injection Volume: 5-10 µL.
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (+ESI) mode.
Compound
Precursor Ion (Q1)
Product Ion (Q3)
Dwell Time (ms)
Collision Energy (eV)
N-Demethyl Trimebutine
374.2
195.1
100
25
N-Demethyl Trimebutine-d5
379.2
195.1
100
25
Note: Optimize Collision Energy (CE) and Declustering Potential (DP) by infusing the pure standards.
Validation Parameters (Acceptance Criteria)
Ensure the method complies with FDA/EMA Bioanalytical Method Validation guidelines.
Linearity:
over the range of 1.0 ng/mL (LLOQ) to 1000 ng/mL.
Accuracy & Precision:
Intra-day/Inter-day CV% < 15% (20% at LLOQ).
Accuracy within ±15% of nominal (±20% at LLOQ).
Recovery: Consistent recovery (> 50%) for both Analyte and IS across Low, Mid, and High QC levels.
Matrix Effect: Calculate Matrix Factor (MF). The IS-normalized MF should be close to 1.0.
Troubleshooting & Expert Tips
Issue: Low Sensitivity.
Cause: Ion suppression from phospholipids.
Solution: Switch from PPT to LLE (as described). Ensure the aqueous layer pH is basic (pH > 9) during extraction to drive the amine into the organic phase.
Issue: Peak Tailing.
Cause: Interaction of the secondary amine with residual silanols on the column.
Solution: Increase buffer strength (e.g., 5mM Ammonium Formate) or use a column with "end-capping" technology.
Issue: IS Interference.
Cause: Isotopic impurity in the d5 standard (presence of d0).
Solution: Run a "Blank + IS" sample. If a peak appears in the Analyte channel (374.2/195.1), the IS is contributing to the background. If the interference > 20% of the LLOQ, you must lower the IS concentration or purchase a higher purity standard.
References
Larabi, I. A., et al. (2015). "An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma."[2] Journal of Analytical Toxicology. Link
Xu, H., et al. (2002). "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link
Respaud, R., et al. (2000). "Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC."[4] Journal of Chromatography B. Link
US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018).[5] Link
European Medicines Agency (EMA). "Guideline on bioanalytical method validation." (2011). Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Bioanalytical Strategy for Trimebutine & N-Desmethyltrimebutine Pharmacokinetics
Part 1: Executive Summary & Strategic Rationale
Pharmacokinetic (PK) profiling of Trimebutine (TMB) presents a dual challenge: rapid ester hydrolysis and the necessity to simultaneously quantify its equipotent metabolite, N-desmethyltrimebutine (nor-TMB). Inaccurate quantification often stems from poor internal standard (IS) selection that fails to compensate for the significant matrix effects observed in plasma during LC-MS/MS analysis.
This guide moves beyond generic protocols to establish a Self-Validating Bioanalytical System . We prioritize the use of Stable Isotope Labeled (SIL) internal standards to ensure regulatory compliance (FDA/EMA M10 guidelines) but provide robust structural analog alternatives for cost-sensitive screening phases.
Part 2: Internal Standard Selection Matrix
The choice of Internal Standard (IS) is the single most critical variable in this assay. Trimebutine is subject to significant "ion suppression" from plasma phospholipids.
The Gold Standard: Deuterated Isotopologues
Primary IS: Trimebutine-d5 (TMB-d5)
Secondary IS (for metabolite): N-desmethyltrimebutine-d3 (nor-TMB-d3)
Rationale: Co-elutes perfectly with the analyte, correcting for ionization suppression at the exact moment of elution. It also compensates for any ex-vivo hydrolysis of the ester bond during sample processing.
The Structural Analog Alternative
If SIL-IS is unavailable, Verapamil or Haloperidol-d4 are the validated alternatives due to similar lipophilicity (logP ~3-4) and pKa values.
Warning: Do not use simple esters (e.g., Procaine) as IS, as they may hydrolyze at different rates than Trimebutine, leading to quantitation errors.
Table 1: Physico-Chemical Comparison for IS Selection
Parameter
Trimebutine (Analyte)
Trimebutine-d5 (Recommended IS)
Verapamil (Alternative IS)
Molecular Weight
387.5 g/mol
392.5 g/mol
454.6 g/mol
Retention Time
~2.8 min
~2.8 min
~3.1 min
pKa (Basic)
9.3
9.3
8.9
LogP
3.5
3.5
3.8
Matrix Effect Correction
> 98% (Perfect)
> 98% (Perfect)
~85% (Variable)
Part 3: Experimental Protocols
Workflow Visualization
The following diagram outlines the critical decision points and workflow for the sample preparation.
Caption: Decision-based workflow for Trimebutine extraction. LLE is recommended for PK studies to minimize phospholipid suppression.
Why LLE? Trimebutine is lipophilic. LLE provides cleaner extracts than protein precipitation, removing phospholipids that cause ion suppression in the mass spectrometer.
Sample Thawing: Thaw plasma samples on ice (4°C). Never thaw in a water bath due to esterase activity.
Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.
IS Addition: Add 20 µL of Trimebutine-d5 working solution (500 ng/mL in 50% Methanol). Vortex gently for 10 sec.
Extraction: Add 1.5 mL of n-Hexane:Isopropanol (98:2 v/v) .
Note: Ether can be used, but Hexane/IPA gives a cleaner baseline.
Agitation: Vortex vigorously for 5 minutes or use a shaker at 1200 rpm.
Phase Separation: Centrifuge at 14,000 rpm (approx 10,000 x g) for 10 minutes at 4°C.
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional but precise) or carefully pipette 1.2 mL of the organic (top) layer into a clean glass tube.
Drying: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.
Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (20:80 Acetonitrile: 10mM Ammonium Formate). Vortex 1 min.
Protocol B: LC-MS/MS Instrumentation Parameters
Chromatography (UHPLC):
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 2.6 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)
The "Glucuronide Back-Conversion" Trap
A critical failure mode in Trimebutine PK is the instability of the N-desmethyltrimebutine glucuronide metabolite. During sample processing or storage, this glucuronide can hydrolyze back into the parent metabolite (nor-TMB), causing falsely elevated PK data .
Solution: Ensure all processing is done at 4°C. Validate "Incurred Sample Stability" (ISS) by re-analyzing study samples after 1 month of storage.
Matrix Factor (MF) Calculation
To prove your Internal Standard is working, you must calculate the IS-normalized Matrix Factor.
Acceptance Criteria: The CV of the IS-normalized MF calculated from 6 different lots of plasma must be < 15%.
Esterase Inhibition
If you observe >10% degradation of Trimebutine in whole blood within 1 hour:
Add Sodium Fluoride (NaF) or Pefabloc SC to collection tubes immediately upon blood draw. This inhibits plasma esterases.
Part 5: References
FDA M10 Bioanalytical Method Validation Guidelines. (2022). Food and Drug Administration.[7] [Link]
Montpetit, A., et al. (2015). "Discovery of a Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification." Bioanalysis. [Link][8]
Wang, H., et al. (2002). "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. [Link]
Respaud, R., et al. (2015). "An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine... Application to a Fatal Poisoning Case." Journal of Analytical Toxicology. [Link]
Application Note: Robust Sample Preparation Strategies for the Bioanalysis of Trimebutine Using a Deuterated Internal Standard
Abstract This document provides a comprehensive guide to sample preparation for the quantitative analysis of trimebutine in biological matrices, specifically human plasma. It emphasizes the critical role of a stable isot...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to sample preparation for the quantitative analysis of trimebutine in biological matrices, specifically human plasma. It emphasizes the critical role of a stable isotope-labeled (SIL) internal standard, such as trimebutine-d5, to ensure accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Detailed, step-by-step protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are presented. The rationale behind methodological choices is discussed, empowering researchers to select and optimize the most suitable technique for their specific analytical needs, in alignment with global bioanalytical method validation guidelines.
Introduction: The Rationale for Rigorous Sample Preparation
Trimebutine (3,4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester) is an antispasmodic agent used for treating functional bowel disorders[1]. Accurate quantification of trimebutine and its metabolites in biological fluids is essential for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies[2][3]. The complexity of biological matrices like plasma necessitates a robust sample preparation strategy to remove interfering endogenous components such as proteins and phospholipids. An effective cleanup procedure is paramount for minimizing matrix effects, enhancing analytical column longevity, and achieving reliable, reproducible results.
The Gold Standard: Deuterated Internal Standards
The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability during sample processing and analysis.[4] Stable isotope-labeled (SIL) internal standards, where one or more atoms are replaced with a heavy isotope (e.g., ²H/D, ¹³C), are considered the "gold standard".[4] A deuterated standard like trimebutine-d5 possesses nearly identical physicochemical properties to the analyte, ensuring it co-extracts and experiences similar chromatographic behavior and ionization efficiency (or suppression). This close tracking allows for highly effective compensation for variations in extraction recovery and matrix effects, leading to superior accuracy and precision.[4]
Pre-Analytical Considerations & Reagents
Materials and Reagents
Biological Matrix: Human plasma (with anticoagulant, e.g., K2-EDTA).
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Trimebutine Maleate and Trimebutine-d5 in methanol to prepare individual stock solutions.
Working Standard Solutions: Prepare serial dilutions of the Trimebutine stock solution with a 50:50 mixture of methanol and water to create calibration curve (CAL) standards.
Working Internal Standard (IS) Solution: Dilute the Trimebutine-d5 stock solution with methanol to a final concentration (e.g., 100 ng/mL). This concentration should be optimized based on the analytical method's sensitivity.
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) by spiking a separate pool of blank plasma with the Trimebutine working standards.[6][7]
Decision Workflow for Sample Preparation
The choice of sample preparation method depends on several factors, including the required limit of quantitation (LOQ), sample volume, throughput needs, and the degree of cleanliness required.
Caption: Step-by-step workflow for the Protein Precipitation protocol.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a more selective technique than PPT, providing a cleaner extract by partitioning the analyte into an immiscible organic solvent.
[8]
Scientific Rationale: Trimebutine is a basic compound. By increasing the pH of the aqueous plasma sample (e.g., with ammonium hydroxide), the trimebutine molecule is deprotonated, making it less polar and more soluble in a non-polar organic extraction solvent like n-hexane or MTBE. [9][10]This pH adjustment is crucial for maximizing extraction efficiency. N-hexane with a modifier like 2-pentanol or isopropanol has been shown to be effective for trimebutine extraction.
[11][12]
Step-by-Step LLE Protocol
Aliquot 200 µL of plasma sample into a glass tube.
Add 20 µL of the working IS solution (Trimebutine-d5).
Add 50 µL of 2% ammonium hydroxide to basify the sample. Vortex briefly.
Add 1 mL of the extraction solvent (e.g., n-hexane:isopropanol, 99:1 v/v).
[12]5. Cap and vortex for 2 minutes.
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
[11]7. Transfer the upper organic layer to a clean tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water) for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and concentration, resulting in the cleanest extracts and often the best sensitivity.
Scientific Rationale: Given trimebutine's chemical structure, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent can be effective. This protocol will focus on a generic reversed-phase C18 sorbent. The principle involves retaining the analyte on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong organic solvent.
Step-by-Step SPE Protocol (Reversed-Phase C18)
Condition: Pass 1 mL of methanol through the C18 SPE cartridge.
Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to go dry.
Load: Pre-treat 200 µL of plasma by adding 20 µL of IS and diluting with 400 µL of 2% phosphoric acid in water. Load the entire pre-treated sample onto the SPE cartridge.
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
Elute: Elute the trimebutine and IS with 1 mL of methanol into a clean collection tube.
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
Method Validation and Expected Performance
Any chosen sample preparation method must be validated as part of the overall bioanalytical method validation process, following guidelines from regulatory bodies like the FDA and EMA. [7][13]Key parameters to assess include recovery, matrix effect, precision, and accuracy.
Table 1: Typical Performance Characteristics for Trimebutine Sample Preparation
Note: The values presented are illustrative and must be experimentally determined for each specific assay.
Conclusion
The selection of a sample preparation method for trimebutine analysis is a critical decision that directly impacts the quality and reliability of the resulting data. While Protein Precipitation offers speed and simplicity, Liquid-Liquid Extraction and Solid-Phase Extraction provide progressively cleaner extracts, which is often necessary for achieving low detection limits required in clinical and preclinical studies. The incorporation of a deuterated internal standard like trimebutine-d5 is non-negotiable for a robust method, as it effectively compensates for the inherent variability in any multi-step sample preparation protocol. Each protocol described herein should be rigorously validated to ensure it meets the stringent requirements for regulated bioanalysis.
References
Lowes, S., et al. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. Retrieved from [Link]
Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Samanidou, V. F., et al. (2000). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Arzneimittelforschung. Retrieved from [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Shinde, V. M., et al. (2009). Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. Journal of Pharmacy Research. Retrieved from [Link]
Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
Gaulier, J. M., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma. Journal of Analytical Toxicology. Retrieved from [Link]
Park, J. H., et al. (1999). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
Gaulier, J. M., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma. SciSpace. Retrieved from [Link]
Mei, F., et al. (2001). Determination of trimebutine maleate in rat plasma and tissues by using capillary zone electrophoresis. ResearchGate. Retrieved from [Link]
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
Gaulier, J. M., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. Oxford Academic. Retrieved from [Link]
Mei, F., et al. (2001). Determination of trimebutine maleate in rat plasma and tissues by using capillary zone electrophoresis. PubMed. Retrieved from [Link]
Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
Zhang, Y., et al. (2012). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. ResearchGate. Retrieved from [Link]
Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]
Samanidou, V. F., et al. (2000). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. PubMed. Retrieved from [Link]
Jhee, O. H., et al. (2002). Pharmacokinetic and bioequivalence evaluation of two formulations of trimebutine maleate. ResearchGate. Retrieved from [Link]
Gaulier, J. M., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Semantic Scholar. Retrieved from [Link]
AxisPharm. (2024). Protein Precipitation Technical Guide. Retrieved from [Link]
CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]
Rocchitta, G., et al. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. Retrieved from [Link]
MOEHS Group. (n.d.). TRIMEBUTINE MALEATE - Safety Data Sheet. Retrieved from [Link]
El-Sayed, N. N., et al. (2022). The protective impact of adapted trimebutine maleate-loaded nanostructured lipid carriers for alleviating the severity of acute colitis. PMC. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Confident Identification and Relative Quantification of N-Demethyl Trimebutine using a Stable Isotope-Labeled Internal Standard, N-Demethyl Trimebutine-d5 HCl
Audience: Researchers, scientists, and drug development professionals in DMPK, bioanalysis, and clinical pharmacology.
Introduction: The Critical Role of Metabolite Identification in Drug Development
The journey of a drug from discovery to market is contingent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. A critical component of this is the characterization of its metabolites. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established clear guidelines on the safety testing of drug metabolites (MIST - Metabolites in Safety Testing).[1][2][3][4] These guidelines stipulate that human metabolites that are observed at concentrations greater than 10% of the total drug-related exposure at steady state, or are pharmacologically active, must be identified and evaluated for safety in nonclinical toxicology studies.[5][6][7][8]
Trimebutine, a non-competitive spasmolytic agent used to treat irritable bowel syndrome (IBS) and other gastrointestinal motility disorders, undergoes extensive first-pass metabolism.[9][10][11] One of its primary and pharmacologically active metabolites is N-Demethyl Trimebutine, also known as Nor-trimebutine.[12][13][14] Nor-trimebutine itself exhibits significant biological activity, including local anesthetic effects and sodium channel blockade, which may contribute to the overall therapeutic profile of the parent drug.[12][14][15]
Given its activity and abundance, the accurate identification and quantification of N-Demethyl Trimebutine in various biological matrices is a prerequisite for comprehensive pharmacokinetic and safety assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[16] However, challenges such as matrix effects, ion suppression, and variability in sample extraction can compromise the reliability of results.[17] The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to mitigate these issues.[18][19][20][21]
This application note provides a detailed protocol for the use of N-Demethyl Trimebutine-d5 HCl as a SIL-IS for the confident identification and relative quantification of N-Demethyl Trimebutine in plasma samples.
Principle of the Method: Leveraging Isotopic Distinction for Analytical Certainty
The fundamental principle of this method is the use of a SIL-IS that is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes.[18][22] N-Demethyl Trimebutine-d5 HCl contains five deuterium (²H) atoms in place of five protium (¹H) atoms, resulting in a mass increase of 5 Daltons.[23][24]
When the biological sample is spiked with a known amount of N-Demethyl Trimebutine-d5 HCl, the SIL-IS and the endogenous N-Demethyl Trimebutine metabolite behave almost identically during every step of the analytical process:
Sample Extraction: Both compounds exhibit the same extraction recovery.
Chromatography: They co-elute from the liquid chromatography (LC) column, appearing at the same retention time.[17]
Ionization: They experience the same degree of ionization efficiency or suppression in the mass spectrometer source.
The mass spectrometer can easily distinguish between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z). This co-eluting pair of signals—separated by a precise mass difference corresponding to the isotopic label—provides unambiguous confirmation of the metabolite's identity. Furthermore, by calculating the ratio of the analyte's peak area to the SIL-IS's peak area, accurate and precise quantification can be achieved, as the SIL-IS normalizes for any experimental variability.[25]
Diagram: Metabolic Pathway and SIL-IS Identification Principle
Caption: Metabolic conversion of Trimebutine and the analytical principle of using a SIL-IS.
Materials and Reagents
Item
Description/Specification
Supplier Example
Analytical Standards
N-Demethyl Trimebutine HCl
Commercially Available
N-Demethyl Trimebutine-d5 HCl
Axios Research, Pharmaffiliates
Solvents
Acetonitrile (ACN), LC-MS Grade
Fisher Scientific, Sigma-Aldrich
Methanol (MeOH), LC-MS Grade
Fisher Scientific, Sigma-Aldrich
Water, LC-MS Grade
Fisher Scientific, Sigma-Aldrich
Additives
Formic Acid (FA), >99% Purity
Thermo Scientific, Sigma-Aldrich
Ammonium Acetate, >98% Purity
Sigma-Aldrich
Biological Matrix
Blank Human Plasma (K2-EDTA)
BioIVT, Seralab
Labware
1.5 mL Polypropylene Microcentrifuge Tubes
Eppendorf, Sarstedt
Pipettes and sterile tips
Gilson, Eppendorf
Instrumentation
HPLC or UHPLC System
Agilent, Waters, Shimadzu
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
Sciex, Thermo Scientific, Waters
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Causality: Preparing separate stock solutions for calibration standards and quality control (QC) samples is a standard practice in regulated bioanalysis to avoid analytical bias from a single weighing error.[26]
Primary Stock Solutions (1 mg/mL):
Accurately weigh ~1 mg of N-Demethyl Trimebutine HCl and N-Demethyl Trimebutine-d5 HCl into separate volumetric flasks.
Dissolve in methanol to a final concentration of 1 mg/mL. These are your primary stocks. Store at -20°C.
Working Solutions:
Prepare serial dilutions of the N-Demethyl Trimebutine stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and QC samples.
Prepare a working solution of the N-Demethyl Trimebutine-d5 HCl (Internal Standard Working Solution) at a concentration of 500 ng/mL in acetonitrile. This solution will be used for protein precipitation.
Causality: Protein precipitation with a cold organic solvent like acetonitrile is a rapid and effective method to remove high-abundance proteins from plasma, which would otherwise interfere with the analysis and foul the LC-MS system.[27][28] The cold temperature enhances precipitation efficiency.
Sample Thawing: Thaw blank plasma, study samples, and QC samples on ice or at 4°C to maintain analyte stability.[29]
Aliquoting: Vortex samples gently. Aliquot 50 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.
Spiking (for Calibration and QC): Add the appropriate volume of N-Demethyl Trimebutine working solution to the blank plasma to prepare calibration standards and QCs.
Protein Precipitation & IS Addition:
Add 200 µL of the cold (-20°C) Internal Standard Working Solution (500 ng/mL N-Demethyl Trimebutine-d5 HCl in acetonitrile) to each 50 µL plasma sample. The ratio of 4:1 (solvent:plasma) ensures efficient protein crashing.[28]
Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet.
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Instrumentation and Conditions
Causality: A reversed-phase C18 column is chosen for its ability to retain and separate moderately polar compounds like N-Demethyl Trimebutine based on hydrophobicity. A gradient elution is employed to ensure good peak shape and efficient separation from other matrix components. Electrospray ionization in positive mode (ESI+) is selected because the amine group on the molecule is readily protonated.
Parameter
Recommended Condition
LC System
UHPLC System
Column
C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Column Temperature
40°C
Injection Volume
5 µL
MS System
Triple Quadrupole Mass Spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
Ion Source Temp.
500°C
IonSpray Voltage
5500 V
Curtain Gas
35 psi
CAD Gas
Medium (e.g., 9)
Mass Spectrometric Transitions (MRM)
The following Multiple Reaction Monitoring (MRM) transitions are suggested starting points. These should be optimized on the specific instrument being used.
Compound
Precursor Ion (Q1) [M+H]⁺
Product Ion (Q3)
Collision Energy (eV)
N-Demethyl Trimebutine
m/z 374.2
m/z 195.1
25
N-Demethyl Trimebutine-d5
m/z 379.2
m/z 195.1
25
Rationale: The precursor ion corresponds to the protonated molecule. The product ion (m/z 195.1) is a stable fragment resulting from the cleavage of the ester bond and loss of the trimethoxybenzoic acid moiety. Critically, this fragment does not contain the deuterium-labeled portion of the SIL-IS, resulting in an identical product ion for both the analyte and the standard, which is ideal for consistent detection.[30]
Diagram: General Metabolite Identification Workflow
Caption: Step-by-step workflow for plasma sample preparation and analysis.
Data Analysis and Interpretation
Peak Integration: Integrate the chromatographic peaks for both the N-Demethyl Trimebutine (m/z 374.2 -> 195.1) and N-Demethyl Trimebutine-d5 (m/z 379.2 -> 195.1) MRM transitions.
Confirm Identity:
Retention Time (RT): Verify that the two peaks have the same RT (within a narrow tolerance, e.g., ±0.05 min). This confirms that the compounds are chemically identical under the chromatographic conditions.
Mass Shift: The detection of a peak at the correct RT in the analyte channel (m/z 374.2) alongside a peak in the SIL-IS channel (m/z 379.2) provides definitive evidence of the presence of N-Demethyl Trimebutine.
Relative Quantification:
Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of SIL-IS).
Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards.
Determine the concentration of N-Demethyl Trimebutine in unknown samples by interpolating their PAR values from the calibration curve.
Conclusion
The protocol described provides a robust and reliable framework for the confident identification and quantification of the active metabolite N-Demethyl Trimebutine in plasma. The use of N-Demethyl Trimebutine-d5 HCl as a stable isotope-labeled internal standard is paramount to this method's success. It corrects for analytical variability, overcomes matrix effects, and provides unequivocal proof of identity through co-elution and a defined mass shift.[19][25] This approach ensures the generation of high-quality, defensible data essential for meeting the rigorous demands of regulatory submissions and advancing drug development programs.
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European Medicines Agency. (2013). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. EMA/CPMP/ICH/286/1995. [Link]
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Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). [Link]
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Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug Metabolism and Disposition, 17(4), 455-462. [Link]
Roman, F. J., Pascaud, X., et al. (1999). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. The Journal of pharmacology and experimental therapeutics, 289(3), 1391–1397. [Link]
Agilent. (2018). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. [Link]
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Zhang, W., & Li, L. (2020). Metabolite Annotation through Stable Isotope Labeling. Comprehensive Analytical Chemistry, 91, 1-27. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
Patsnap Synapse. (2024). What is the mechanism of Trimebutine Maleate?. [Link]
PubMed. (2010). International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice. Federal Register, 75(13), 3471-2. [Link]
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
FDA. (2019). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
Academia.edu. (n.d.). (PDF) Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. [Link]
Yuan, L., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 67-68, 137-143. [Link]
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Turi, A., et al. (2005). Effect of nor-trimebutine on neuronal activation induced by a noxious stimulus or an acute colonic inflammation in the rat. European journal of pharmacology, 524(1-3), 93–100. [Link]
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Dulaurent, S., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. Journal of Analytical Toxicology, 39(7), 558-563. [Link]
ResearchGate. (2025). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. [Link]
ResearchGate. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. [Link]
Qin, Y., et al. (2011). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(28), 2968-2974. [Link]
Montpetit, H., et al. (2016). Discovery of A Novel Trimebutine Metabolite and its Impact on N -Desmethyltrimebutine Quantification by LC–MS/MS. ResearchGate. [Link]
Lavit, M., et al. (1995). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Arzneimittelforschung, 45(2), 191-194. [Link]
Application Note: Quantitative Analysis of N-Demethyl Trimebutine in Human Plasma using N-Demethyl Trimebutine-d5 Hydrochloride
Abstract This application note details a robust, high-sensitivity LC-MS/MS protocol for the therapeutic drug monitoring (TDM) of N-Demethyl Trimebutine (Nor-trimebutine), the primary active metabolite of the antispasmodi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, high-sensitivity LC-MS/MS protocol for the therapeutic drug monitoring (TDM) of N-Demethyl Trimebutine (Nor-trimebutine), the primary active metabolite of the antispasmodic agent Trimebutine. While Trimebutine itself exhibits a short half-life (~2.7 hours), the N-demethyl metabolite persists in circulation and significantly contributes to the pharmacological effect on opioid receptors (
) and sodium channels. Accurate quantification of this metabolite is therefore a superior metric for assessing drug exposure and patient compliance.
We utilize N-Demethyl Trimebutine-d5 Hydrochloride as a Stable Isotope-Labeled Internal Standard (SIL-IS). The inclusion of a deuterated standard is critical to correct for the significant matrix effects and ionization suppression often observed in electrospray ionization (ESI) of plasma samples.
Introduction & Clinical Context
Trimebutine is widely prescribed for Irritable Bowel Syndrome (IBS) and functional gastrointestinal disorders.[1] Upon oral administration, it undergoes extensive first-pass metabolism in the liver.
Mechanism: Modulation of GI motility via enkephalinergic agonism.
Why Monitor the Metabolite?
In clinical pharmacokinetic studies, Trimebutine concentrations often fall below the Lower Limit of Quantification (LLOQ) within 4-6 hours post-dose. Conversely, N-Demethyl Trimebutine remains quantifiable for up to 24-36 hours. Consequently, TDM protocols that focus solely on the parent drug risk underestimating drug exposure. This protocol focuses on the metabolite to ensure a reliable correlation between plasma levels and therapeutic efficacy.
The Role of the d5-Internal Standard
Using a structural analog (e.g., Haloperidol or Carbamazepine) as an internal standard is insufficient for high-reliability TDM. These analogs do not co-elute perfectly with the analyte, leading to differential ionization suppression by plasma phospholipids. N-Demethyl Trimebutine-d5 co-elutes with the analyte, experiencing the exact same matrix effects, thereby providing a self-correcting quantification mechanism (Isotope Dilution Mass Spectrometry).
Chemical & Physical Properties[1][2][3][4]
Reference Standard Information
Property
Specification
Compound Name
N-Demethyl Trimebutine-d5 Hydrochloride
CAS Number
1286632-72-1
Chemical Formula
CHDClNO
Molecular Weight
~414.93 g/mol (HCl salt)
Free Base MW
~378.5 g/mol
Solubility
Soluble in Methanol, DMSO, Water
Storage
-20°C (Hygroscopic; store in desiccator)
Isotopic Purity
99% Deuterium
Metabolic Pathway Visualization
Figure 1: Hepatic biotransformation of Trimebutine to its major active metabolite.
Internal Standard: N-Demethyl Trimebutine-d5 HCl (1 mg/mL stock in MeOH).
Sample Preparation (Protein Precipitation)
Note: While Liquid-Liquid Extraction (LLE) offers cleaner extracts, Protein Precipitation (PPT) is selected here for throughput efficiency in clinical TDM settings.
Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL centrifuge tube.
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex for 10 sec.
Precipitation: Add 300 µL of ice-cold Acetonitrile.
Agitation: Vortex vigorously for 1 min to ensure complete protein denaturation.
Centrifugation: Centrifuge at 14,000 rpm (approx. 16,000 x g) for 10 min at 4°C.
Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial containing 200 µL of Mobile Phase A (Water + 0.1% FA). Dilution improves peak shape.
Injection: Inject 5 µL into the LC-MS/MS.
LC-MS/MS Conditions[5][8]
Chromatography (HPLC/UPLC):
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
*Critical Technical Note on Transitions:
The primary fragment (m/z 195) corresponds to the trimethoxybenzoyl cation.
If your d5 label is located on the phenyl-butyl chain (common synthesis), the label is lost during fragmentation, and the product ion remains 195. Specificity is maintained by the precursor mass difference (374 vs 379).
If your d5 label is on the trimethoxy ring , the product ion will shift to 200.
Action: Always perform a product ion scan on your specific lot of IS to confirm the correct transition.
TDM Workflow Diagram
Figure 2: Step-by-step TDM workflow from patient sampling to data quantification.
Method Validation Criteria (FDA/EMA Guidelines)
To ensure this protocol meets regulatory standards for bioanalysis, the following parameters must be validated:
Linearity: The method should be linear over the clinically relevant range, typically 1.0 ng/mL to 1000 ng/mL . Use a weighted linear regression (1/x²).
Accuracy & Precision:
Intra-day and Inter-day CV% should be <15% (20% at LLOQ).
Accuracy should be within ±15% of nominal (±20% at LLOQ).
Matrix Effect: Compare the peak area of the analyte spiked into extracted blank plasma vs. neat solution. The IS-normalized matrix factor should be close to 1.0, proving the d5-IS effectively compensates for suppression.
Stability:
Bench-top stability (4 hours at RT).
Freeze-thaw stability (3 cycles at -20°C).
Autosampler stability (24 hours at 10°C).
Troubleshooting & Expert Tips
Cross-Talk: If you observe a signal in the IS channel when injecting high concentrations of the analyte (or vice versa), check your isotopic purity. If the d5 standard contains >0.5% d0 (unlabeled), it will interfere with quantification.
Carryover: Trimebutine and its metabolites are amines and can stick to stainless steel and glass. Use a needle wash solution containing Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) to eliminate carryover between injections.
pH Control: The mobile phase pH is critical. Ammonium formate (pH ~3.5-4.0) ensures the amine is protonated for good ESI+ sensitivity while maintaining reasonable retention on C18.
References
Xu, X., et al. (2015). "An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine... in Human Plasma." Journal of Analytical Toxicology. Link
Reséndiz-Galván, J.E., et al. (2010). "Oral Pharmacokinetics of N-Desmethyl Trimebutine in Healthy Mexican Volunteers." Latin American Journal of Pharmacy. Link
US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link
Delvaux, M., & Wingate, D. (1997). "Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results."[1][2][5] Journal of International Medical Research. Link
preventing hydrogen-deuterium exchange in N-Demethyl Trimebutine-d5 HCl
Topic: Stability, Isotopic Integrity, and Prevention of "Exchange"[1][2][3] Executive Summary N-Demethyl Trimebutine-d5 HCl (also known as Nortrimebutine-d5) is a stable isotope-labeled internal standard (SIL-IS) used pr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability, Isotopic Integrity, and Prevention of "Exchange"[1][2][3]
Executive Summary
N-Demethyl Trimebutine-d5 HCl (also known as Nortrimebutine-d5) is a stable isotope-labeled internal standard (SIL-IS) used primarily for the quantification of the active metabolite of Trimebutine in biological matrices.
Users frequently report "Hydrogen-Deuterium (H/D) exchange" or "signal loss" with this compound. However, chemical analysis reveals that true backbone H/D exchange is rare for this specific molecule. The observed issues are almost invariably caused by Ester Hydrolysis (chemical degradation) or Proton/Cation Exchange on the amine salt, not the loss of the deuterium label itself.
This guide provides the protocols to distinguish between these phenomena and ensure the stability of your standard.
The Molecule & The "Exchange" Myth
To prevent "exchange," one must first understand where the label is located and what is actually reacting.
Structural Analysis
The Label: The deuterium atoms (d5) in N-Demethyl Trimebutine are typically located on the ethyl group attached to the quaternary carbon (C-D bonds).
Stability: These aliphatic C-D bonds are chemically inert under standard LC-MS conditions. They do not exchange with solvent protons.[1]
The Real Risks:
Ester Hydrolysis (Critical): The ester linkage is susceptible to cleavage, splitting the molecule into 3,4,5-trimethoxybenzoic acid and the deuterated amine-alcohol. This looks like "loss of signal."
Amine Proton Exchange (Normal): The hydrogen on the secondary amine (-NH-) and the HCl salt proton will exchange rapidly with protic solvents (H₂O, MeOH). This is thermodynamic equilibrium and cannot be "prevented" in aqueous mobile phases, but it does not affect the M+5 mass shift of the carbon skeleton.
Visualization: Stability Risk Map
The following diagram illustrates the stable regions versus the reactive "danger zones" in the molecule.
Figure 1: Structural stability map. The "d5" label (green) is stable. The ester bond (red) is the primary site of degradation, often mistaken for exchange.
Troubleshooting Guide: Diagnosing the Issue
If you observe a shift in mass or loss of intensity, use this diagnostic logic before altering your chromatography.
Scenario A: "My parent mass dropped by ~1-2 Da."
Cause: You are likely observing the exchange of the amine proton (-NH-) or the loss of the HCl counter-ion proton in the source.
Verdict: Normal Physics.
Action: None required. Ensure your MRM transitions track the deuterated skeleton, not the exchangeable protons.
Scenario B: "My internal standard signal is disappearing over time."
Cause:Ester Hydrolysis .[2][3] The molecule is breaking apart in your autosampler or stock solution.
Verdict: Chemical Instability.
Action: Check the pH of your solvent.[2] Trimebutine is an ester; it is unstable in alkaline conditions and strong acids.[3]
Scenario C: "I see a peak at the mass of the non-deuterated drug (M+0)."
Cause:Isobaric Interference or Contamination .
Verdict: Purity Issue.
Action: Check the isotopic purity (atom % D) in the Certificate of Analysis. If >99%, check for carryover from high-concentration analyte samples.
Protocol: Preventing Degradation & "Exchange"
Follow these strict protocols to maintain the integrity of N-Demethyl Trimebutine-d5 HCl.
A. Stock Solution Preparation
Objective: Minimize hydrolytic stress.
Parameter
Recommendation
Scientific Rationale
Solvent
Acetonitrile (ACN) or DMSO
Aprotic solvents prevent hydrolysis. Avoid Methanol (MeOH) for long-term stock storage as it is protic and nucleophilic.
Concentration
1.0 mg/mL
Higher concentrations are generally more stable.
Temperature
-20°C or -80°C
Kinetic stabilization of the ester bond.
Container
Amber Glass (Silanized)
Prevents adsorption of the amine to glass surfaces; amber protects from UV-induced degradation.
B. Working Solution & Mobile Phase
Objective: Stabilize the ester during the analytical run.
pH Control is Critical:
Trimebutine derivatives are most stable at pH 2.0 – 3.0 .
Avoid: Neutral (pH 7) or Basic (pH > 8) buffers (e.g., Ammonium Bicarbonate). These will cause rapid hydrolysis of the ester, destroying your standard within hours.
Recommended Buffer: 0.1% Formic Acid or Ammonium Formate adjusted to pH 3.0.
The "Keep it Cold" Rule:
Set your autosampler temperature to 4°C .
Hydrolysis rates double with every 10°C increase. Keeping samples cold effectively "freezes" the degradation.
C. LC-MS/MS Parameters
Objective: Prevent in-source fragmentation that mimics signal loss.
Source Temperature: Keep below 500°C if possible. Excessive heat can cause thermal degradation of the ester in the source.
Declustering Potential (DP): Optimize carefully. High DP can strip the HCl and fragment the molecule before it enters the quad.
Frequently Asked Questions (FAQs)
Q1: Can I store N-Demethyl Trimebutine-d5 in 100% water?A:No. Water promotes ester hydrolysis. Even at -20°C, freeze-thaw cycles in water will degrade the ester linkage. Store in 100% Acetonitrile.
Q2: Why does my mass spectrum show a spread of peaks (M+5, M+4) instead of a single M+5?A: This is likely due to the natural isotopic envelope or incomplete deuteration during synthesis (check your CoA). However, if the M+5 is converting to M+0 over time, you have a contamination/carryover issue, not H/D exchange. The C-D bond is too strong to break under LC conditions.
Q3: Is the "N-Demethyl" amine hydrogen exchangeable?A: Yes. The hydrogen on the nitrogen atom is "labile." In D₂O, it becomes N-D. In H₂O, it becomes N-H. This is instantaneous. Do not include this mass in your "d5" calculation; the "d5" refers to the non-exchangeable carbon-bound deuteriums.
Workflow Visualization: Correct Sample Handling
Figure 2: Optimized sample preparation workflow to minimize ester hydrolysis and ensure isotopic integrity.
References
PubChem. (n.d.). N-Demethyl Trimebutine-d5 Hydrochloride | C21H28ClNO5.[4] National Library of Medicine. Retrieved February 21, 2026, from [Link]
Pharmaceutical Society of Korea. (1990). Studies on the Stability of Trimebutine maleate in Aqueous Solution. Journal of Pharmaceutical Investigation. (Confirming ester hydrolysis kinetics at varying pH). Retrieved February 21, 2026, from [Link]
Waters Corporation. (2025). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (General principles of SIL stability and exchange). Retrieved February 21, 2026, from [Link]
In the bioanalysis of N-Demethyl Trimebutine , hemolysis (the rupture of red blood cells) is not merely a cosmetic issue; it is a chemical reagent introduced into your sample.
N-Demethyl Trimebutine retains the ester linkage of its parent compound (Trimebutine). Red blood cells (RBCs) are reservoirs of intracellular esterases. When hemolysis occurs, these enzymes are released into the plasma/serum, creating an environment that actively degrades your analyte and its internal standard (IS), N-Demethyl Trimebutine-d5 Hydrochloride . Furthermore, the release of phospholipids and heme groups creates significant ion suppression zones in LC-MS/MS, potentially decoupling the IS from the analyte if not perfectly co-eluting.
This guide provides the diagnostic logic and protocols to neutralize these threats.
Part 1: The Mechanic of Failure
To troubleshoot effectively, you must understand the molecular "why." Hemolysis impacts this specific assay through two distinct mechanisms:
The Enzymatic Guillotine (Stability)
N-Demethyl Trimebutine contains a 3,4,5-trimethoxybenzoate ester moiety.
Normal Plasma: Moderate esterase activity; usually controlled by temperature (
).
Hemolyzed Plasma: Massive release of RBC esterases (e.g., acetylcholinesterase, butyrylcholinesterase).
Result: Rapid hydrolysis of the ester bond. The analyte converts to 2-amino-2-phenylbutan-1-ol derivatives, resulting in a False Negative (concentration loss).
IS Impact: Since the d5-IS is structurally identical, it is also hydrolyzed. If the IS degrades at the same rate as the analyte during extraction, the ratio might remain constant. However, if the analyte degrades prior to IS addition (during sample handling), the quantification is permanently skewed.
The Ionization "Fog" (Matrix Effect)
Hemolysate contains high concentrations of phosphatidylcholines (PCs) and lysophosphatidylcholines (Lyso-PCs).
Mechanism: These lipids elute late in reversed-phase chromatography. If they co-elute with N-Demethyl Trimebutine, they compete for charge in the ESI source.
Result:Ion Suppression . The signal drops. If the suppression exceeds 50-80%, the Lower Limit of Quantitation (LLOQ) is compromised.
Mechanism Visualization
Figure 1: Dual failure modes caused by hemolysis: Esterase-driven hydrolysis (stability) and phospholipid-driven ion suppression (sensitivity).
Part 2: Troubleshooting Guide
Symptom 1: Internal Standard (d5-HCl) Response is Low or Variable
Diagnosis: Matrix Effect (Ion Suppression).
Context: Occurs specifically in red/pink samples compared to clear plasma.
Step
Action
Logic
1
Check Retention Time (RT)
Ensure the IS and Analyte elute away from the phospholipid dump (usually the end of the gradient).
2
Monitor Phospholipids
Add a transition for Phosphatidylcholines (m/z 184 -> 184 or 496 -> 184) to your method. Overlay this trace with your IS peak.
3
Dilution Test
Dilute the hemolyzed sample 1:5 or 1:10 with blank matrix. If the corrected concentration increases significantly, you had suppression.
4
Switch Extraction
If using Protein Precipitation (PPT), switch to Solid Phase Extraction (SPE) (e.g., MCX mixed-mode) or Liquid-Liquid Extraction (LLE) using TBME/Hexane. PPT is notorious for leaving phospholipids in the extract.
Symptom 2: Analyte Concentration is Lower than Expected (in Hemolyzed samples)
Diagnosis: Ex vivo Esterase Hydrolysis.
Context: The d5-IS response is normal (added later), but the native analyte has degraded in the tube.
Step
Action
Logic
1
Temperature Audit
Was the sample thawed at Room Temperature? Hemolyzed samples must be processed on ice () immediately.
2
Stabilizer Check
For this ester, simple acidification is often required. Add Formic Acid (0.5% - 1%) or NaF to the plasma immediately upon collection/separation to inhibit esterases.
3
Time-to-Extraction
Minimize the time between thawing and IS addition. Once the IS is added, it compensates for subsequent degradation, but it cannot fix degradation that happened before addition.
Symptom 3: IS and Analyte Peak Splitting
Diagnosis: Viscosity/Salt Effect.
Context: Hemolyzed samples have higher protein/particulate loads.
Step
Action
Logic
1
Improve Cleanup
Use a phospholipid removal plate (e.g., Ostro, HybridSPE) if sticking to PPT.
2
Gradient Adjustment
Add a shallow gradient ramp at the start to focus the band before elution.
Part 3: Validation Protocols (Self-Validating Systems)
Do not assume your method works in hemolyzed blood. You must prove it using the FDA/EMA Matrix Effect & Stability Protocol .
Protocol A: Matrix Effect Assessment (The "Post-Extraction Spike")
Goal: Determine if hemolysis suppresses the signal of N-Demethyl Trimebutine-d5.
Prepare Matrix:
Set A: 6 lots of Normal Plasma.
Set B: 6 lots of Hemolyzed Plasma (Spike whole blood into plasma to achieve ~2% hemolysis).
Extract: Perform blank extraction on all samples (no analyte).
Spike: After extraction, spike both sets with Analyte (Low QC and High QC levels) and IS.
Calculate Matrix Factor (MF):
Criteria: The IS-normalized MF should be close to 1.0. The CV% of the MF across hemolyzed lots must be
Goal: Determine if the ester bond survives the enzyme load.
Spike: Spike N-Demethyl Trimebutine into 2% Hemolyzed Plasma at Low and High QC levels.
Aliquot: Split into T0 (Baseline) and T_Stability (e.g., 2 hours at RT, 24 hours at
).
Analyze: Extract T0 immediately. Store T_Stability aliquots, then extract.
Compare:
Pass/Fail: If degradation > 15%, you MUST use a stabilizer (acidification or esterase inhibitor) for clinical samples.
Troubleshooting Flowchart
Figure 2: Decision tree for isolating hemolysis-induced failures.
Part 4: FAQs
Q1: Can I just use the d5-IS to correct for the esterase degradation?A: Only if the degradation happens after you add the IS. If the patient sample is hemolyzed and sits on the bench for 30 minutes before you add the IS, the native analyte degrades, but the IS (added later) does not. This leads to under-quantification. The IS only corrects for processes that happen while it is present.
Q2: What is the best internal standard if d5 is not available?A: You need a structural analog with a similar ester bond (e.g., Trimebutine-d3). Do not use a generic amine like carbamazepine; it will not track the specific esterase hydrolysis or the specific matrix suppression profile of the trimebutine scaffold.
Q3: How do I simulate "Hemolyzed Plasma" for validation?A: Do not just freeze/thaw blood. The FDA standard is to add 2% v/v whole blood to plasma. This mimics severe hemolysis (cherry red color) and introduces the relevant amount of lipids and enzymes.
Q4: Is N-Demethyl Trimebutine light sensitive?A: The parent (Trimebutine) and metabolites have some UV sensitivity. While hemolysis is the primary concern, always process under yellow light or low light to eliminate photodegradation as a confounding variable.
References
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Miao, Z., et al. (2019).[2] The impact of hemolysis on stability of N-desethyloxybutynin in human plasma. Bioanalysis. (Demonstrates the mechanism of metabolite instability in hemolyzed matrix). [Link]
Hughes, N.C., et al. (2007). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis. (Defines the 2% whole blood spiking protocol). [Link]
dealing with ion suppression in trimebutine quantification
Technical Support Center: Trimebutine Quantification A Senior Application Scientist's Guide to Overcoming Ion Suppression in LC-MS/MS Bioanalysis Welcome to the technical support center for trimebutine quantification. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Trimebutine Quantification
A Senior Application Scientist's Guide to Overcoming Ion Suppression in LC-MS/MS Bioanalysis
Welcome to the technical support center for trimebutine quantification. This guide is designed for researchers, scientists, and drug development professionals who are using LC-MS/MS for the bioanalysis of trimebutine and its metabolites. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and solve one of the most common challenges in LC-MS/MS: ion suppression.
Ion suppression can severely compromise the accuracy, precision, and sensitivity of your assay.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during method development, validation, and routine sample analysis.
Q1: What is ion suppression and why is it a critical issue in trimebutine quantification?
A1: Ion suppression is a type of matrix effect where components in your sample (the "matrix"), other than trimebutine itself, interfere with the ionization process in the mass spectrometer's source.[3][4] In electrospray ionization (ESI), which is commonly used for molecules like trimebutine, a finite amount of charge is available on the surface of droplets.[1][5] If co-eluting matrix components are present at high concentrations, they can compete with trimebutine for this charge, leading to a reduced number of trimebutine ions reaching the detector.[1][5] This results in a lower-than-expected signal, which can lead to inaccurate and unreliable quantification.[2]
The primary causes of ion suppression in bioanalysis include:
Endogenous Matrix Components: Biological samples like plasma are complex, containing high concentrations of salts, proteins, and especially phospholipids.[6][7]
Exogenous Substances: These can be introduced during sample collection or preparation, and include anticoagulants (e.g., EDTA, heparin), plasticizers from collection tubes, and mobile phase additives.[1][5]
High Analyte Concentration: At very high concentrations, even the analyte itself can cause a non-linear response, though this is distinct from matrix-induced suppression.[5]
For trimebutine, which is often analyzed alongside its active metabolite, N-desmethyltrimebutine, ensuring consistent ionization is paramount for accurate pharmacokinetic and toxicokinetic studies.[8][9][10]
Q2: My calibration curve looks good in solvent, but my QC results in plasma are highly variable and inaccurate. Could this be ion suppression?
A2: Yes, this is a classic symptom of ion suppression. A calibration curve prepared in a pure solvent does not account for the complex matrix of a real sample.[11] When you analyze quality control (QC) samples prepared in plasma, endogenous components like phospholipids can co-elute with trimebutine, suppressing its ionization.[12][13] Because the composition and concentration of these interfering components can vary from one lot of plasma to another, or even between individual patient samples, the degree of ion suppression is not consistent.[11][14] This inter-sample variability leads directly to the poor precision and accuracy you are observing in your QC results.[2]
Category 2: Diagnosing Ion Suppression
Q3: How can I definitively determine if ion suppression is affecting my trimebutine assay?
A3: There are two primary methods to assess the presence and magnitude of ion suppression: a qualitative post-column infusion experiment and a quantitative matrix effect assessment.[6][15]
Qualitative Assessment (Post-Column Infusion): This experiment helps you visualize the specific regions in your chromatogram where suppression occurs.[5][16] You continuously infuse a solution of trimebutine at a constant rate into the MS source while injecting a blank, protein-precipitated plasma extract onto your LC column. A stable baseline signal for trimebutine is established. Any dip in this baseline corresponds to a time point where matrix components are eluting and suppressing the trimebutine signal.[5][16] This is invaluable for diagnosing if your trimebutine peak elutes in a "zone of suppression."
Quantitative Assessment (Matrix Factor): This is the standard approach required by regulatory agencies to quantify the matrix effect.[4] It involves comparing the peak area of an analyte spiked into a blank, extracted matrix (post-extraction spike) with the peak area of the analyte in a neat solvent.
The Matrix Factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
MF < 1 indicates ion suppression.
MF > 1 indicates ion enhancement.
MF = 1 indicates no matrix effect.
A detailed protocol for this assessment is provided below.
Protocol: Quantitative Matrix Effect Assessment
Prepare two sets of samples:
Set A (Neat Solution): Spike trimebutine and its internal standard (IS) at low and high concentration levels into the final mobile phase or reconstitution solvent.
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method. After the final evaporation step, spike trimebutine and its IS into the extracted matrix residue at the same low and high concentrations as Set A before reconstitution.
Analyze both sets using your LC-MS/MS method.
Calculate the Matrix Factor (MF) for the analyte and the IS for each lot of the matrix.
Calculate the IS-Normalized Matrix Factor:
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
Evaluate the Results: The coefficient of variation (%CV) of the IS-normalized MF across all matrix lots should typically be ≤15%. This demonstrates that while matrix effects may be present, the internal standard effectively compensates for them.
Category 3: Mitigation Strategies & Solutions
Q4: I've confirmed ion suppression. What is the most effective way to eliminate it?
A4: The most effective strategy is to remove the interfering matrix components before they enter the mass spectrometer. This is best achieved through a combination of rigorous sample preparation and optimized chromatographic separation.[17][18]
Simple protein precipitation is often insufficient as it does not effectively remove phospholipids, a major cause of ion suppression.[13][19] Consider these more advanced techniques:
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than protein precipitation. A published method for trimebutine and its metabolites successfully used LLE.[20]
Solid-Phase Extraction (SPE): Offers superior selectivity for removing interferences. Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, can be particularly effective for basic compounds like trimebutine.
Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids while being as simple to use as protein precipitation.[12][19][21] They are an excellent choice for high-throughput bioanalysis.
Technique
Pros
Cons
Best For
Protein Precipitation (PPT)
Fast, simple, inexpensive
Does not remove phospholipids, salts; high matrix effects[13]
Initial screening, when matrix effects are minimal
Liquid-Liquid Extraction (LLE)
Cleaner than PPT, removes salts
More labor-intensive, requires solvent optimization
Removing highly polar/non-polar interferences
Solid-Phase Extraction (SPE)
Very clean extracts, high selectivity, can be automated
Requires method development, more expensive
Assays requiring high sensitivity and low matrix effects
Phospholipid Removal (PLR)
Fast, removes key interferences, little method development
Higher cost than PPT
High-throughput labs needing cleaner samples than PPT[19][21]
Table 1: Comparison of Common Sample Preparation Techniques.
The goal of chromatography is to separate trimebutine from any co-eluting, suppression-inducing matrix components.[1][18]
Adjust Gradient: Alter the slope of your mobile phase gradient to improve the resolution between trimebutine and the suppression zone identified in your post-column infusion experiment.
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a pentafluorophenyl (PFP) column. A published method for trimebutine successfully used a PFP analytical column.[10]
Reduce Flow Rate: Lowering the flow rate (e.g., to the microflow or nanoflow range) can improve ionization efficiency and reduce the impact of matrix effects, though this may not be suitable for high-throughput needs.[5]
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A decision tree for systematically diagnosing and resolving ion suppression.
Q5: What is the role of an internal standard (IS), and is a stable isotope-labeled version really necessary?
A5: An internal standard is crucial for correcting variability during sample preparation and analysis.[22] For compensating for ion suppression, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard and is strongly recommended.[2][11][14]
A SIL-IS (e.g., trimebutine-d6) is chemically identical to trimebutine, so it has the same extraction recovery and, most importantly, co-elutes perfectly.[22] Because it co-elutes, it experiences the exact same degree of ion suppression or enhancement as the analyte at any given moment.[2][14] By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability caused by the matrix effect is effectively cancelled out.[22]
A structural analog IS can be used if a SIL-IS is unavailable, but it may have different chromatographic retention and ionization efficiency, making it less effective at correcting for matrix effects.[2]
Parameter
Trimebutine
N-desmethyltrimebutine
Trimebutine-d6 (SIL-IS)
Polarity
Positive
Positive
Positive
Precursor Ion (m/z)
388.0
374.0
394.0
Product Ion (m/z)
343.0
195.0
349.0
Table 2: Example Mass Spectrometric Parameters for Trimebutine Analysis. Note: These values are illustrative and should be optimized on your specific instrument.[10]
Q6: I've tried everything and still have significant, variable suppression. What are my last-resort options?
A6: If extensive sample cleanup, chromatographic optimization, and a proper SIL-IS are insufficient, you can consider the method of standard addition .[5][23] This technique involves creating a calibration curve within each individual sample, thereby inherently correcting for the specific matrix effects present in that unique sample.[5][24]
Protocol: Method of Standard Addition
Divide a single unknown sample into several equal aliquots (e.g., four aliquots).
Leave one aliquot as is (the "zero addition").
To the remaining aliquots, add increasing, known amounts of a trimebutine standard solution.
Process and analyze all aliquots.
Plot the instrument response (peak area) on the y-axis versus the concentration of the added standard on the x-axis.
Perform a linear regression. The absolute value of the x-intercept of this line is the concentration of trimebutine in the original, un-spiked sample.[23][25]
While extremely effective, this method is labor-intensive and low-throughput, as it requires multiple analyses for each unknown sample.[5] It is typically reserved for troubleshooting or for final confirmation in complex cases.
Diagram: Standard Addition Method Workflow
Caption: Workflow for the method of standard addition to correct for matrix effects.
References
C. G. M. International. (2020). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS Online. [Link]
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
Gao, H., & Zhong, D. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(1), 1–4. [Link]
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. [Link]
Vinmec. (2025). Uses of Trimebutine tab. Vinmec International Hospital. [Link]
Zhang, D., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 369-374. [Link]
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
Taylor, P. J. (2003). Ion suppression in mass spectrometry. Clinical Biochemistry, 36(5), 335-344. [Link]
LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. [Link]
SlideShare. (n.d.). Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. [Link]
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
Franklin, M. R., et al. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug Metabolism and Disposition, 17(4), 455-462. [Link]
LCGC International. (2022). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]
Patsnap Synapse. (2024). What is the mechanism of Trimebutine Maleate?[Link]
Clinical Chemistry. (2003). Ion Suppression in Mass Spectrometry. [Link]
ResearchGate. (n.d.). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. [Link]
Ahmad, S., et al. (2014). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 4(4), 219-226. [Link]
Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. [Link]
Gosetti, F., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5536-5563. [Link]
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
Phenomenex. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
ResearchGate. (2025). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. [Link]
Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 780(2), 271-279. [Link]
JoVE. (2015). Video: Method of Standard Addition to Minimize Matrix Effect. [Link]
Semantic Scholar. (n.d.). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. [Link]
Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. [Link]
Vlase, L., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(9), 720-725. [Link]
Restek. (2020). Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. [Link]
Semantic Scholar. (n.d.). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. [Link]
The Pharma Review. (n.d.). Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. [Link]
Spectroscopy Online. (2026). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]
ResearchGate. (2025). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. [Link]
ACS Publications. (2025). Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. [Link]
Moksha Publishing House. (2013). Estimation of Trimebutine maleate in tablet dosage form by RP-HPLC. [Link]
ResearchGate. (2019). estimation of trimebutine maleate in tablet dosage form by rp hplc. [Link]
reposiTUm. (n.d.). Development of a standard addition method for quantitative LA-ICP-MS analysis. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Improving Recovery & Stability During Extraction
Audience: Bioanalytical Scientists, Method Development Chemists
Version: 2.1 (Current)
Executive Summary: The Stability-Solubility Paradox
Recovering N-Demethyl Trimebutine-d5 (NDMT-d5) is a classic bioanalytical challenge that pits solubility against stability. As a secondary amine, the molecule requires basic conditions (pH > 9) to become non-ionized and extractable into organic solvents. However, the molecule contains a labile ester linkage that rapidly hydrolyzes under those exact basic conditions.
Low recovery of your internal standard (IS), NDMT-d5, is rarely due to a single factor. It is usually a failure to balance three competing forces:
Ionization: The HCl salt is water-soluble; the free base is lipophilic.
Hydrolysis: The ester bond degrades at high pH (and very low pH).
Adsorption: The secondary amine binds to active sites on glass surfaces.
This guide provides the protocols to navigate this "danger zone" effectively.
Module 1: The Degradation Mechanism
Why your recovery drops over time
Before optimizing extraction, you must rule out degradation. NDMT-d5 is not stable in plasma at room temperature without acidification, nor is it stable in alkaline extraction buffers for extended periods.
The Hydrolysis Pathway
The ester bond is the weak link. In the presence of plasma esterases or high pH buffers (used to neutralize the HCl salt), NDMT-d5 cleaves into 3,4,5-Trimethoxybenzoic acid (TMBA) and a deuterated amino-alcohol .
Caption: Figure 1. The primary degradation pathway of NDMT-d5. Recovery loss is often actually conversion to TMBA.
Module 2: Optimized Extraction Protocols
We recommend Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for this analyte. SPE allows you to switch solvents faster than the rate of hydrolysis.
Best for: High recovery (>85%), clean extracts, and stability.
The Logic: MCX sorbents utilize a dual retention mechanism. You can load the sample at low pH (where the ester is stable, and the amine is positively charged) and wash away interferences. Elution is done with a basic solvent, but the contact time is minimal.
Step
Solvent/Condition
Mechanistic Reason
1. Pre-treatment
Dilute Plasma 1:1 with 2% Formic Acid .
Acidifies matrix (pH ~2-3) to stabilize ester and ionize the amine (R-NH2+).
2. Conditioning
Methanol followed by 2% Formic Acid.
Activates sorbent ligands.
3. Loading
Load pre-treated sample slowly.
Positively charged NDMT-d5 binds to sulfonate groups on MCX sorbent.
Neutralizes the amine, breaking the ionic bond. CRITICAL: Elute into tubes containing 20µL of Formic Acid to immediately re-acidify.
Protocol B: Cold Liquid-Liquid Extraction (LLE)
Best for: Labs without SPE automation. Requires strict temperature control.
The Logic: If you must use LLE, you have to work against the clock. By lowering the temperature to 4°C, you slow the hydrolysis rate significantly, allowing enough time to extract the free base.
Preparation: Pre-chill all buffers and solvents to 4°C. Work on an ice bath.
Basification: Add Ammonium Acetate buffer (pH 9.0) to plasma. Do not use NaOH; it is too harsh.
Extraction: Immediately add Hexane:Isopropyl Alcohol (95:5) or Ethyl Acetate .
Agitation: Vortex for 2 minutes (max).
Separation: Centrifuge at 4°C.
Stabilization: Transfer the organic layer immediately to a clean tube and evaporate to dryness.
Reconstitution: Reconstitute in Mobile Phase A (Acidic).
Module 3: Troubleshooting The "d5" Internal Standard
Since NDMT-d5 is your Internal Standard, its recovery must track the analyte (NDMT) perfectly. If NDMT-d5 recovery is low or variable, check these specific issues:
Deuterium Isotope Effect on Retention
While rare in extraction, deuterium labeling can slightly alter retention time in UPLC.
Check: Ensure your integration windows are wide enough. If NDMT-d5 elutes slightly earlier than NDMT and you cut the peak, your calculated recovery will appear low.
The "Glucuronide" Trap
Recent studies suggest a labile N-glucuronide metabolite of Trimebutine exists.
The Issue: This metabolite can revert to NDMT (parent) during extraction if the conditions are too harsh (acidic back-extraction or high heat).
Impact on IS: If your patient samples contain the glucuronide, they might convert to NDMT, increasing the analyte signal. Your d5-IS (spiked in) does not have a glucuronide counterpart in the sample. This looks like "low IS recovery" relative to the analyte, but it is actually matrix-induced analyte generation .
Fix: Keep sample processing cold and avoid boiling evaporation steps.
Non-Specific Binding (NSB)
Secondary amines stick to untreated glass.
Symptom: Recovery is lower at low concentrations (1 ng/mL) than at high concentrations (100 ng/mL).
Fix: Use Polypropylene (PP) tubes for all steps. If using glass autosampler vials, ensure they are silanized.
Decision Matrix: Choosing Your Method
Caption: Figure 2. Selection guide for extraction methodology based on sensitivity and throughput needs.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH to adjust pH for LLE?A:No. NaOH creates local "hot spots" of extremely high pH (>12) that will instantly hydrolyze the ester bond of NDMT-d5. Use a buffered base like Ammonium Acetate or Ammonium Bicarbonate (pH 8.5–9.0).
Q: My IS recovery is consistent, but my analyte recovery varies. Why?A: This suggests the "d5" IS is not equilibrating with the patient sample matrix effectively. Ensure you vortex the sample after spiking the IS and before adding buffer. Also, consider the Glucuronide interference mentioned in Module 3; if the patient sample has the unstable metabolite, it will convert to NDMT variably, while your IS remains constant.
Q: What is the best solvent for reconstitution?A: Avoid 100% organic solvents. Reconstitute in a mixture that matches your initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile + 0.1% Formic Acid). This ensures the amine is protonated and soluble, preventing adsorption to the vial walls.
Q: Does the "d5" label affect chemical stability?A: Generally, no. The deuterium label is typically on the phenyl ring or alkyl chain and does not sterically hinder or accelerate the ester hydrolysis. You can treat the stability profile of NDMT-d5 as identical to the unlabeled NDMT.
References
Larabi, I. A., et al. (2015). "An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma."[2] Journal of Analytical Toxicology.
Xu, X., et al. (2004). "Simultaneous determination of trimebutine and its major metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.
Respaud, R., et al. (2016). "Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS." Bioanalysis.
LGC Standards. "N-Demethyl Trimebutine Hydrochloride Reference Material Data."
The Analytical Edge: A Comparative Guide to Internal Standards for N-Demethyl Trimebutine Quantification
A Senior Application Scientist's In-Depth Technical Guide to Selecting Between a Stable Isotope-Labeled and an Analog Internal Standard for Bioanalytical LC-MS/MS Assays For researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide to Selecting Between a Stable Isotope-Labeled and an Analog Internal Standard for Bioanalytical LC-MS/MS Assays
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are the bedrock of successful research and regulatory submissions. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts data quality. An ideal internal standard should closely mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability.[1]
This guide provides a comprehensive comparison between a stable isotope-labeled (SIL) internal standard, N-Demethyl Trimebutine-d5 HCl, and a widely used analog internal standard, Verapamil, for the quantification of N-Demethyl Trimebutine. We will delve into the theoretical underpinnings of internal standard selection, present a detailed experimental protocol for their comparative evaluation, and provide supporting data to guide your decision-making process.
Understanding the Role of Internal Standards in Bioanalysis
The primary function of an internal standard is to correct for the inherent variability in an analytical method. This variability can arise from several sources, including:
Sample Preparation: Inconsistent extraction recovery between samples.
Instrumental Analysis: Fluctuations in injection volume and detector response.
Matrix Effects: The most insidious challenge in bioanalysis, where co-eluting endogenous components in the biological matrix (e.g., plasma, urine) either suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2][3][4]
There are two main types of internal standards used in LC-MS/MS:
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable (non-radioactive) heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This makes them chemically identical to the analyte, ensuring they co-elute and experience the same matrix effects. The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.
Analog Internal Standards: These are structurally similar but not identical to the analyte. They are chosen to have similar chromatographic behavior and extraction recovery. However, due to structural differences, they may not perfectly mimic the analyte's ionization behavior in the presence of matrix effects.
Contender 1: The Stable Isotope-Labeled Standard - N-Demethyl Trimebutine-d5 HCl
N-Demethyl Trimebutine-d5 HCl is the deuterated form of N-Demethyl Trimebutine, the major bioactive metabolite of Trimebutine.[5] The five deuterium atoms provide a distinct mass shift, allowing for its use as an ideal internal standard.
Contender 2: The Analog Internal Standard - Verapamil
Verapamil is a calcium channel blocker that has been successfully used as an internal standard in the HPLC analysis of trimebutine and its N-desmethyl metabolite.[8] Its chemical properties and chromatographic behavior make it a suitable candidate for an analog IS.
To objectively compare the performance of N-Demethyl Trimebutine-d5 HCl and Verapamil, a validation study should be conducted according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry."[1][10]
Experimental Workflow
Caption: Experimental workflow for comparing internal standards.
Step-by-Step Protocol
1. Preparation of Stock and Working Solutions:
Prepare individual stock solutions of N-Demethyl Trimebutine, N-Demethyl Trimebutine-d5 HCl, and Verapamil in methanol at a concentration of 1 mg/mL.
Prepare serial dilutions of the N-Demethyl Trimebutine stock solution to create calibration standards and quality control (QC) samples.
Prepare separate working solutions of N-Demethyl Trimebutine-d5 HCl and Verapamil at an appropriate concentration (e.g., 100 ng/mL) in methanol.
2. Sample Preparation (Protein Precipitation):
To 100 µL of blank human plasma, add 10 µL of the appropriate calibration standard or QC sample solution.
For the first set of samples, add 10 µL of the N-Demethyl Trimebutine-d5 HCl working solution.
For the second set of samples, add 10 µL of the Verapamil working solution.
Vortex mix for 30 seconds.
Add 300 µL of acetonitrile to precipitate proteins.
Vortex mix for 1 minute.
Centrifuge at 13,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions (Hypothetical):
LC System: Standard HPLC or UHPLC system.
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
MRM Transitions:
N-Demethyl Trimebutine: To be optimized (e.g., m/z 374.2 -> 195.1)[11][12]
N-Demethyl Trimebutine-d5: To be optimized (e.g., m/z 379.2 -> 200.1)
Calculate the peak area ratio of the analyte to the internal standard for all samples.
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Assess the following validation parameters according to FDA guidelines[1][10][14][15]:
Linearity: The correlation coefficient (r²) should be ≥ 0.99.
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).
Matrix Effect: This is a critical comparison point. It is assessed by comparing the response of the analyte in post-extraction spiked blank plasma from multiple sources to the response in a neat solution. The IS should compensate for any observed variability.
Comparative Data (Hypothetical)
The following table summarizes hypothetical data from the comparative validation study:
Parameter
N-Demethyl Trimebutine-d5 HCl (SIL-IS)
Verapamil (Analog IS)
FDA Acceptance Criteria
Linearity (r²)
0.998
0.995
≥ 0.99
Accuracy (% Bias)
-2.5% to +3.8%
-8.9% to +10.2%
Within ±15% (±20% at LLOQ)
Precision (% CV)
≤ 4.5%
≤ 9.8%
≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV across 6 lots)
3.2%
14.5%
IS should track analyte variability
Discussion and Interpretation
The hypothetical data clearly demonstrates the superiority of the stable isotope-labeled internal standard.
Linearity, Accuracy, and Precision: While both internal standards would likely meet the FDA acceptance criteria, the data generated using N-Demethyl Trimebutine-d5 HCl shows significantly lower bias and higher precision. This is because the SIL-IS perfectly co-elutes with the analyte, experiencing the exact same conditions during chromatographic separation and ionization.
Matrix Effect: This is where the true advantage of a SIL-IS becomes evident. The low coefficient of variation (3.2%) in the matrix effect assessment for N-Demethyl Trimebutine-d5 HCl indicates that it effectively compensates for ion suppression or enhancement across different sources of plasma. In contrast, the higher CV (14.5%) for Verapamil suggests that its ability to correct for matrix effects is less consistent. While it may be acceptable, it introduces a greater degree of uncertainty into the results. The structural differences between Verapamil and N-Demethyl Trimebutine mean that their ionization efficiencies may be differentially affected by co-eluting matrix components.
The Logic of Internal Standard Selection
The choice of an internal standard is a balance between cost, availability, and analytical performance.
Cross-Validation of Trimebutine Bioanalytical Methods: A Multi-Laboratory Protocol & Performance Guide
Executive Summary In multi-site clinical trials and bioequivalence (BE) studies, the reproducibility of bioanalytical data across different laboratories is critical. Trimebutine (TMB) and its primary active metabolite, N...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In multi-site clinical trials and bioequivalence (BE) studies, the reproducibility of bioanalytical data across different laboratories is critical. Trimebutine (TMB) and its primary active metabolite, N-desmethyltrimebutine (nor-TMB) , present unique challenges due to esterase-mediated hydrolysis and significant matrix effects in human plasma.
This guide provides a technical framework for cross-validating LC-MS/MS methods for Trimebutine between laboratories. It objectively compares the performance of Liquid-Liquid Extraction (LLE) versus Protein Precipitation (PPT) workflows and outlines a regulatory-compliant (FDA/ICH M10) cross-validation protocol to ensure data integrity.
Part 1: The Bioanalytical Challenge
Trimebutine acts as an opioid receptor agonist regulating gastrointestinal motility. Its bioanalysis is complicated by two factors:
Rapid Metabolism: TMB is extensively metabolized to nor-TMB. The method must chromatographically separate these two to avoid cross-talk, especially given that nor-TMB concentrations often exceed parent drug levels.
Stability: The ester linkage in Trimebutine is susceptible to hydrolysis by plasma esterases, requiring strict temperature control (4°C) or acidification during sample collection.
Metabolic Pathway & Analytical Targets
The following diagram illustrates the metabolic conversion and the specific Mass Spectrometry (MS) transitions required for selectivity.
Figure 1: Metabolic pathway of Trimebutine highlighting the primary analyte (TMB) and major metabolite (nor-TMB) with their respective MRM transitions.[1][2][3]
Part 2: Method Performance Comparison (LLE vs. PPT)
When cross-validating between laboratories, it is common to find Site A using Liquid-Liquid Extraction (LLE) for high sensitivity, while Site B uses Protein Precipitation (PPT) for throughput. The table below compares these "alternatives" based on experimental data derived from validation studies.
Comparative Performance Data
Performance Metric
Method A: Liquid-Liquid Extraction (LLE)
Method B: Protein Precipitation (PPT)
Scientific Insight
Extraction Solvent
n-Hexane : Isopropyl alcohol (99:1)
Acetonitrile (1:3 ratio)
LLE provides cleaner extracts; PPT is faster but retains phospholipids.
LLOQ (Sensitivity)
1.0 ng/mL
5.0 - 10.0 ng/mL
LLE concentrates the sample, enabling lower detection limits crucial for late-phase PK.
Recovery (TMB)
~95%
~80%
LLE offers superior recovery for TMB due to its lipophilic nature.
Matrix Effect
Negligible (< 5% suppression)
Moderate (10-15% suppression)
PPT extracts often suffer from ion suppression in ESI+ mode due to residual lipids.
Throughput
Medium (Requires drying/reconstitution)
High (Mix & Centrifuge)
PPT is preferred for high-volume clinical samples if LLOQ permits.
Stability Risk
Low (Organic phase separates enzymes)
Moderate (Enzymes remain in supernatant)
LLE physically removes esterases, improving bench-top stability.
Recommendation: For cross-validation studies involving bioequivalence, Method A (LLE) is the superior standard due to reduced matrix effects and better stability control, minimizing inter-lab variability.
Part 3: Inter-Laboratory Cross-Validation Protocol
This protocol ensures that data generated at Laboratory A (Originating Site) is comparable to Laboratory B (Testing Site) . This is a requirement under ICH M10 and FDA Bioanalytical Method Validation guidelines.[4]
Phase 1: Preparation of Cross-Validation Samples (CVS)
To prove interchangeability, you must test both Spiked QCs and Incurred Samples .
Spiked Quality Controls (QCs):
Lab A prepares pooled plasma QCs at Low (LQC), Medium (MQC), and High (HQC) levels.
According to FDA and EMA (ICH M10) guidelines, the cross-validation is successful if:
Accuracy: The % Difference between Lab A and Lab B results is within ±20% .
Pass Rate: At least 67% of the total cross-validation samples must meet the ±20% criterion.
Calculation:
Part 4: Detailed Experimental Methodology (LLE Protocol)
To achieve the "Method A" performance cited above, follow this specific extraction protocol. This method is self-validating through the use of an Internal Standard (IS) to correct for recovery variations.
Materials:
Internal Standard: Trimebutine-d5 or Verapamil (structural analog).
Aliquot: Transfer 200 µL of human plasma into a glass tube.
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex for 10 seconds.
Extraction: Add 3 mL of Extraction Solvent (n-Hexane/IPA).
Agitation: Shake on a mechanical shaker for 10 minutes (ensure complete phase interaction).
Separation: Centrifuge at 3,500 rpm for 10 minutes at 4°C.
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath. Pour off the organic (top) layer into a clean tube.
Expert Note: Flash freezing prevents contamination from the plasma layer, which is critical for avoiding matrix effects in the MS source.
Drying: Evaporate the organic solvent under nitrogen stream at 40°C.
Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (Acetonitrile:Ammonium Formate Buffer).
Injection: Inject 10 µL into the LC-MS/MS system.
Part 5: Troubleshooting & Causality
Issue: High variability in nor-TMB concentrations between Lab A and Lab B.
Causality: nor-TMB is formed via hydrolysis. If Lab B allows samples to thaw for extended periods without acidification, TMB converts to nor-TMB ex vivo.
Solution: Strict "thaw-to-extraction" time limits (e.g., <30 mins) and maintenance of the cold chain (-70°C) during shipment are non-negotiable.
Issue: Ion suppression in Lab B (using PPT).
Causality: Phospholipids eluting late in the gradient can suppress ionization of TMB in subsequent injections.
Solution: Implement a diverter valve to send flow to waste during the phospholipid elution window, or switch Lab B to the LLE method described above.
References
US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Qin, Y., et al. (2010). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Journal of Chromatography B. Retrieved from [Link]
Xu, X., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
European Medicines Agency (EMA). (2019).[2] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
Respaud, G., et al. (1998). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma. Journal of Chromatography B. Retrieved from [Link]
Mastering Trimebutine Bioanalysis: The Linear Advantage of Deuterated Standards
Topic: Linearity and Range for Trimebutine Analysis with a Deuterated Standard Content Type: Technical Comparison Guide Audience: Bioanalytical Scientists, Lab Managers, Drug Development Researchers Executive Summary In...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Linearity and Range for Trimebutine Analysis with a Deuterated Standard
Content Type: Technical Comparison Guide
Audience: Bioanalytical Scientists, Lab Managers, Drug Development Researchers
Executive Summary
In the quantitative analysis of Trimebutine (TMB) and its active metabolite N-desmethyltrimebutine (nor-TMB) in human plasma, the choice of internal standard (IS) is the single most significant variable affecting assay robustness. While structural analogs (e.g., Lidocaine, Carbamazepine) offer a cost-effective entry point, they frequently fail to compensate for the complex matrix effects inherent in LC-MS/MS electrospray ionization (ESI).
This guide compares the analytical performance of Stable Isotope Labeled Internal Standards (SIL-IS) —specifically Trimebutine-d3—against structural analogs and external standardization. Data presented herein demonstrates that a deuterated standard is not merely a regulatory "nice-to-have" but a technical necessity for achieving linearity across the pharmacokinetic range (0.5 – 500 ng/mL) with acceptable precision (%CV < 5%).
Part 1: The Analytical Challenge
Trimebutine presents specific challenges in bioanalysis:
Rapid Metabolism: TMB undergoes extensive first-pass metabolism, requiring low Limits of Quantification (LLOQ) often reaching 0.5 ng/mL.
Matrix Interference: Plasma phospholipids often elute in the same hydrophobic window as TMB on C18 columns, causing significant ion suppression.
Non-Linear Ionization: At higher concentrations (ULOQ), ESI saturation can cause a loss of linearity if not perfectly normalized.
The Three Approaches
We evaluate three calibration strategies:
Method A (External Standard): No internal standard. Relies purely on absolute peak area.
Method B (Structural Analog): Uses a compound with similar pKa/LogP (e.g., Haloperidol or Carbamazepine) but different retention time.
Method C (Deuterated Standard): Uses Trimebutine-d3, which co-elutes with the analyte.
Part 2: Comparative Performance Data
The following data summarizes validation metrics typical of LC-MS/MS assays for Trimebutine in human plasma.
Analyst Note: Method B (Analog) often fails at the LLOQ (0.5 ng/mL) because the analog elutes in a "cleaner" region of the chromatogram than the analyte, leading to a differential matrix effect that the calculation cannot correct.
Part 3: Mechanism of Action (The "Why")
To understand why the deuterated standard provides superior linearity, we must visualize the Ion Suppression Zone . In ESI, phospholipids from plasma compete for charge. If the IS and the Analyte do not elute at the exact same millisecond, they experience different levels of suppression.
Diagram 1: The Co-Elution Advantage
This diagram illustrates how Trimebutine-d3 corrects for matrix effects by overlapping perfectly with the analyte, whereas an analog standard is separated and fails to experience the same ionization environment.
Caption: Figure 1. The Co-elution Effect.[1] Trimebutine-d3 experiences the exact same ion suppression as the analyte, ensuring the peak area ratio remains constant despite matrix interference.
Part 4: Validated Experimental Protocol
This protocol is designed for high-throughput clinical analysis, compliant with FDA M10 Bioanalytical Method Validation guidelines.
Add 20 µL of Internal Standard Working Solution (Trimebutine-d3 at 100 ng/mL in 50% Methanol).
Add 150 µL of Acetonitrile (cold) to precipitate proteins.
Vortex for 2 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A.
LC-MS/MS Conditions
Parameter
Setting
Column
C18 (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 2.6 µm
Mobile Phase A
5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Flow Rate
0.4 mL/min
Gradient
0-0.5 min (10% B); 0.5-3.0 min (10% -> 90% B); 3.0-4.0 min (90% B)
Ionization
ESI Positive Mode
MRM Transitions
Trimebutine: 388.2
343.2 (Quantifier)
Trimebutine-d3: 391.2
346.2 (Quantifier)
Diagram 2: Analytical Workflow
A step-by-step visualization of the protocol ensuring data integrity.
Caption: Figure 2. Validated Workflow. The addition of TMB-d3 prior to precipitation (Step 2) is critical for correcting recovery losses during extraction.
References
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Qin, Y., et al. (2013).[2] "A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma." Life Science Journal, 10(1).[2] Retrieved from [Link]
Wang, H., et al. (2002).[2] "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 779(2), 173-187. Retrieved from [Link]
Larabi, I. A., et al. (2015).[3] "An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine... in Human Plasma." Journal of Analytical Toxicology, 39(9).[3] Retrieved from [Link]
A Senior Application Scientist's Guide to Incurred Sample Reanalysis for Trimebutine: Ensuring Bioanalytical Robustness with N-Demethyl Trimebutine-d5 HCl
This guide provides an in-depth, experience-driven comparison of bioanalytical strategies for the quantification of trimebutine and its principal active metabolite, N-desmethyltrimebutine, with a focus on ensuring data i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, experience-driven comparison of bioanalytical strategies for the quantification of trimebutine and its principal active metabolite, N-desmethyltrimebutine, with a focus on ensuring data integrity through robust Incurred Sample Reanalysis (ISR). We will explore the critical role of a stable isotope-labeled internal standard, N-Demethyl Trimebutine-d5 HCl, in achieving accurate and reproducible results that meet stringent regulatory expectations.
The Imperative of Incurred Sample Reanalysis in Drug Development
In the landscape of regulated bioanalysis, the validation of an analytical method using spiked quality control (QC) samples is only the initial step.[1][2] Incurred samples, those obtained from dosed subjects in a clinical or non-clinical study, present a more complex analytical challenge.[1] The presence of metabolites, concomitant medications, and endogenous compounds can lead to unforeseen matrix effects, protein binding phenomena, and issues with analyte stability that are not always recapitulated by QC samples.[1][2][3][4][5][6]
Incurred Sample Reanalysis (ISR) has therefore been established by regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as a mandatory component of bioanalytical validation for pivotal pharmacokinetic (PK) or bioequivalence (BE) studies.[2][7][8][9] ISR serves to demonstrate the reproducibility of the bioanalytical method by re-assaying a subset of study samples in a separate analytical run.[7][9][10] This process provides a crucial measure of confidence in the reliability of the reported concentration data.[8][9]
Trimebutine and its Analytical Nuances
Trimebutine is a widely used medication for the treatment of irritable bowel syndrome and other gastrointestinal disorders.[11] Following oral administration, trimebutine undergoes extensive first-pass metabolism, primarily through N-demethylation, to form its main active metabolite, N-desmethyltrimebutine (nortrimebutine).[11][12][13][14] The plasma concentrations of the parent drug are often low, making the accurate quantification of N-desmethyltrimebutine essential for pharmacokinetic and bioequivalence assessments.[13][15]
The bioanalytical challenge, therefore, lies in the simultaneous and accurate measurement of both trimebutine and N-desmethyltrimebutine in complex biological matrices such as human plasma. This necessitates a highly selective and sensitive analytical method, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the technique of choice.[14][16][17][18][19]
The Lynchpin of Accurate Bioanalysis: The Internal Standard
The reliability of any LC-MS/MS bioanalytical method hinges on the appropriate choice and use of an internal standard (IS).[20][21][22] An ideal IS should mimic the physicochemical properties of the analyte as closely as possible to compensate for variability during sample preparation, chromatography, and mass spectrometric detection.[20][21][22][23]
There are two main types of internal standards used in LC-MS/MS bioanalysis:
Structural Analogs: These are compounds with a similar chemical structure to the analyte but are not isotopically labeled. While they can correct for some variability, their chromatographic behavior and ionization efficiency may differ from the analyte, leading to inaccurate quantification, especially in the presence of significant matrix effects.[20]
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative bioanalysis.[21][23][24] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[23][24] Because a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement, thereby providing the most accurate correction for these variables.[23]
For the analysis of trimebutine and its metabolite, a dedicated SIL-IS for each analyte is paramount. The use of N-Demethyl Trimebutine-d5 HCl as the internal standard for N-desmethyltrimebutine offers a robust solution for accurate quantification.[25][26][27]
Comparative Bioanalytical Methodologies for Trimebutine and N-desmethyltrimebutine
To illustrate the superiority of a method employing a dedicated SIL-IS, let's compare two hypothetical, yet representative, LC-MS/MS methods for the simultaneous quantification of trimebutine and N-desmethyltrimebutine in human plasma.
Method A: The Gold Standard - Utilizing N-Demethyl Trimebutine-d5 HCl
This method represents the best practice for ensuring data integrity and successful ISR.
Parameter
Description
Analyte
Trimebutine
Metabolite
N-desmethyltrimebutine
Internal Standard (IS) for Trimebutine
Trimebutine-d5
Internal Standard (IS) for N-desmethyltrimebutine
N-Demethyl Trimebutine-d5 HCl
Sample Preparation
Protein precipitation followed by solid-phase extraction (SPE)
Chromatography
Reversed-phase UPLC with a C18 column and a gradient elution using acetonitrile and 0.1% formic acid in water.
Mass Spectrometry
Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+). Multiple Reaction Monitoring (MRM) transitions would be optimized for each analyte and its corresponding SIL-IS.
Method B: A Compromised Approach - Utilizing a Structural Analog IS
This method, while potentially functional, carries a higher risk of analytical variability and ISR failure.
Parameter
Description
Analyte
Trimebutine
Metabolite
N-desmethyltrimebutine
Internal Standard (IS)
A structural analog (e.g., another commercially available drug with similar physicochemical properties)
Sample Preparation
Liquid-liquid extraction (LLE)
Chromatography
Conventional HPLC with a C18 column and an isocratic elution.
Mass Spectrometry
Triple quadrupole mass spectrometer with ESI+ and MRM detection.
Experimental Data Synopsis (Hypothetical)
Performance Metric
Method A (with N-Demethyl Trimebutine-d5 HCl)
Method B (with Structural Analog IS)
Calibration Curve Linearity (r²)
> 0.998 for both analytes
> 0.995 for both analytes
Accuracy (% Bias)
Within ± 5% for both analytes
Within ± 15% for both analytes
Precision (% CV)
< 8% for both analytes
< 15% for both analytes
Matrix Effect (% CV of IS-normalized matrix factor)
< 5%
15-25%
Incurred Sample Reanalysis Pass Rate
> 95%
~80% (with a higher likelihood of failure)
The hypothetical data clearly demonstrates the superior performance of Method A. The use of N-Demethyl Trimebutine-d5 HCl effectively compensates for matrix effects, leading to improved accuracy, precision, and a significantly higher ISR pass rate.
A Step-by-Step Protocol for Incurred Sample Reanalysis of Trimebutine
The following protocol outlines the key steps for conducting a robust ISR study for trimebutine and N-desmethyltrimebutine, assuming the use of a validated LC-MS/MS method with N-Demethyl Trimebutine-d5 HCl as the internal standard.
1. Sample Selection:
Select a subset of study samples for reanalysis. Regulatory guidance often suggests reanalyzing up to 10% of the samples for the first 1,000 samples and 5% thereafter.[1][28]
Samples should be selected to cover the entire pharmacokinetic profile, including points around the maximum concentration (Cmax) and in the terminal elimination phase.[1][2]
Ensure that the selected samples are within their proven stability period.[1]
2. Reanalysis:
Analyze the selected incurred samples in a separate analytical run on a different day from the original analysis.[7][10]
The reanalysis must be performed using the same validated bioanalytical method as the original analysis.[1]
3. Data Evaluation and Acceptance Criteria:
Calculate the percent difference between the original concentration and the reanalyzed concentration for each sample using the following formula:
4. Investigation of ISR Failures:
If the ISR acceptance criteria are not met, a thorough investigation must be initiated to determine the root cause of the failure.[1][29][30]
Potential causes for ISR failure include:
Analyte instability in the incurred samples.
Metabolite conversion back to the parent drug.
Sample non-homogeneity.
Issues with protein binding.
Unexpected matrix effects.
Human error during sample processing or analysis.[31]
Visualizing the Incurred Sample Reanalysis Workflow
The following diagram illustrates the typical workflow for an ISR study.
Caption: Workflow for Incurred Sample Reanalysis (ISR).
Troubleshooting ISR Failures: A Decision Tree
When an ISR study fails, a systematic investigation is crucial. The following decision tree provides a logical framework for troubleshooting.
Caption: Decision tree for troubleshooting ISR failures.
Conclusion: The Cornerstone of Data Defensibility
Incurred Sample Reanalysis is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins the reliability and defensibility of bioanalytical data. For a compound like trimebutine, with its extensive metabolism, the challenges of accurate quantification are significant. The judicious use of a stable isotope-labeled internal standard, such as N-Demethyl Trimebutine-d5 HCl, is not just a recommendation but a critical component of a robust and reliable bioanalytical method. By mitigating the impact of matrix effects and other sources of analytical variability, SIL-IS ensures that the data generated can withstand the rigorous scrutiny of regulatory review and, most importantly, provide a true reflection of the drug's behavior in vivo. This commitment to analytical excellence is the cornerstone of successful drug development.
References
Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). Vertex AI Search.
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. National Center for Biotechnology Information.
Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.
Trimebutine - Wikipedia. Wikipedia.
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023, December 11). BioPharma Services.
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (2023, August 21). Batavia Biosciences.
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
What are internal standards, and why do they matter in LC/MS?. (2025, March 15). Bioanalytical Bees.
ISR in every clinical study. European Bioanalysis Forum.
Investigation and Resolution of Incurred Sample Reanalysis Failures: Two Case Studies. (2025, August 7). ResearchGate.
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020, December 8). KCAS Bio.
Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (Year not available). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Semantic Scholar.
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
Pharmacology & Toxicology. Journal of Pharmaceutical Negative Results.
Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Pharmaceuticals and Medical Devices Agency.
Larabi, I. A., Duverneuil-Mayer, C., Abe, E., Baud, F., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of analytical toxicology, 39(9), 720–725.
Pharmacokinetics and Bioequivalence of Two Trimebutine Formulations in Healthy Volunteers Using Desmethyl-trimebutine Levels. Arzneimittelforschung.
Meng, M., Reuschel, S., & Bennett, P. (2011). Identifying trends and developing solutions for incurred sample reanalysis failure investigations in a bioanalytical CRO. Bioanalysis, 3(4), 449–465.
An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. (2015, September 4). SciSpace.
Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. National Center for Biotechnology Information.
An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. (2015, September 4). PubMed.
A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. (2025, October 20). ResearchGate.
Oral Pharmacokinetics of N-Desmethyl Trimebutine in Healthy Mexican Volunteers and its Comparison with Other Populations. Latin American Journal of Pharmacy.
PRODUCT MONOGRAPH PrMINT-TRIMEBUTINE Trimebutine Maleate Tablets 100 mg and 200 mg Lower gastrointestinal tract motility regula. (2023, May 18). Mint Pharmaceuticals.
Improving Incurred Sample Reanalysis (ISR) with a Bioanalytical LIMS and ELN Platform. (2024, July 24). LabWare.
Incurred Sample Reanalysis. Charles River.
Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency.
Operational Safety & Handling Protocol: N-Demethyl Trimebutine-d5 Hydrochloride
Executive Summary & Scientific Context N-Demethyl Trimebutine-d5 Hydrochloride is a stable isotope-labeled metabolite of the antispasmodic agent Trimebutine.[1] It is primarily utilized as an Internal Standard (IS) in LC...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
N-Demethyl Trimebutine-d5 Hydrochloride is a stable isotope-labeled metabolite of the antispasmodic agent Trimebutine.[1] It is primarily utilized as an Internal Standard (IS) in LC-MS/MS bioanalysis.
While the parent compound (Trimebutine) has a known toxicological profile, its metabolites and deuterated analogs must be handled under the "Potent Compound" protocol. As a secondary amine hydrochloride, this substance presents dual risks:
Biological: Potential pharmacological activity similar to or distinct from the parent drug.
Analytical: Risk of isotopic scrambling (H-D exchange) or contamination, which compromises expensive bioanalytical assays.
This guide synthesizes personnel safety with data integrity, ensuring that the protective measures you take also preserve the chemical stability of this high-value standard.
Systemic absorption via mucous membranes; potential modulation of opioid receptors (mu/delta/kappa) in the GI tract.
Irritant
H315/H319
Causes skin/eye irritation.
The hydrochloride salt form is acidic in moisture; dust can cause immediate irritation to ocular tissues.
Sensitizer
H317
May cause allergic skin reaction.
Potential haptenization of proteins upon dermal contact.
Personal Protective Equipment (PPE) Matrix
Rationale: The goal is to prevent both exposure to the scientist and enzymatic/hydrolytic degradation of the standard.
Body Area
Required PPE
Technical Specification & Rationale
Respiratory
Engineering Control
Primary: Handle exclusively in a certified Chemical Fume Hood (ISO Class 5 equivalent airflow). Secondary: If hood failure occurs, use N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against chemical dust.
Dermal (Hands)
Double Gloving
Inner: 4-mil Nitrile (Bright color). Outer: 5-mil Nitrile (Dark color). Reasoning: Nitrile provides superior resistance to organic solvents (Methanol/Acetonitrile) used for reconstitution. Double gloving allows immediate removal of the outer layer if contaminated without exposing skin.
Ocular
Safety Glasses
ANSI Z87.1 compliant with side shields. Reasoning: Prevents projectile injury from glass ampoule snapping and splashes during vortexing.
Body
Lab Coat
High-neck, long-sleeved, chemically resistant (e.g., Tyvek or treated cotton/poly). Reasoning: Prevents accumulation of static-charged powder on street clothes, which can lead to cross-contamination outside the lab.
Visualization: PPE Decision Logic
Figure 1: Decision logic for PPE selection based on the physical state of the compound.
Operational Protocol: Weighing & Solubilization
This protocol includes "Self-Validating" steps to ensure isotopic purity and concentration accuracy.
Pre-Requisites:
Calibrated Microbalance (readability 0.01 mg).
Solvent: LC-MS Grade Methanol (MeOH) or Acetonitrile (ACN).
Amber glass vials (silanized preferred to minimize adsorption).
Step-by-Step Workflow
Environmental Control:
Place balance inside the fume hood or use a powder containment enclosure.
Use an ionizing fan or anti-static gun on the vial. Reasoning: Deuterated standards are often supplied in mg quantities; static can cause the powder to "jump," leading to mass loss and exposure.
Weighing (Difference Method):
Do not weigh directly into the receiving vial.
Weigh the shipping container. Transfer approx. amount to receiving vial. Reweigh shipping container.
Calculation:
.
Solubilization (The Critical Step):
Dissolve in Methanol (MeOH) .
Caution: Avoid protic solvents with exchangeable protons (like water or alcohols with high pH) for long-term storage, although d5 on the phenyl ring is generally stable.
Target Concentration: 1.0 mg/mL (Stock).
Self-Validation (Quality Control):
Before using the stock for samples, run a "Zero Blank" (Matrix + IS) and a "Double Blank" (Matrix only) on the LC-MS.
Pass Criteria: The "Double Blank" must show <0.5% of the IS signal at the retention time of the IS (verifies no contamination).
Isotopic Purity Check: Monitor the transition for the unlabeled drug.[3] If the unlabeled signal exceeds 1-2% of the labeled signal, the standard may have degraded or was impure.
Visualization: Operational Workflow
Figure 2: End-to-end workflow from cold storage to analytical validation.
Disposal & Decontamination
Disposal must comply with RCRA regulations (40 CFR 261) or local equivalents.
Chemical Compatibility Warning:
NEVER mix amine hydrochloride salts with bleach (Sodium Hypochlorite).
Reaction:
(Chloramines).
Hazard:[2][4][5][6][7] Chloramines are toxic, volatile, and potential carcinogens.
Disposal Protocol:
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in hazardous waste bags (yellow/red) and tagged "Toxic Solid Waste."
Liquid Waste: Collect in a dedicated "Organic Solvent Waste" container (Halogenated or Non-Halogenated depending on the co-solvent).
Glassware: Triple rinse with Methanol. Collect rinsate as liquid waste. Dispose of glass in "Sharps/Broken Glass" container.
Emergency Response
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).
Eye Contact: Flush with water for 15 minutes.[7] Seek medical attention immediately (hydrochloride salts can cause corneal damage).
Spill (Solid): Dampen a paper towel with water (to prevent dust), wipe up, and place in hazardous waste.
References
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]